3-(aminomethyl)-N-methylbenzamide
Description
The exact mass of the compound 3-(aminomethyl)-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(aminomethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminomethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(aminomethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZORFNLDLXHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588323 | |
| Record name | 3-(Aminomethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515131-51-8 | |
| Record name | 3-(Aminomethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
3-(aminomethyl)-N-methylbenzamide synthesis protocol
Application Note: Modular Synthesis of 3-(aminomethyl)-N-methylbenzamide
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of 3-(aminomethyl)-N-methylbenzamide . This scaffold is a critical "linker" motif in medicinal chemistry, frequently appearing in kinase inhibitors and fragment-based drug discovery (FBDD) campaigns.
The Synthetic Challenge: Direct alkylation of 3-(aminomethyl)benzoic acid or the reduction of 3-cyanobenzamides often suffers from poor selectivity (over-alkylation) or requires harsh hydrogenation conditions incompatible with sensitive functional groups.
The Solution: We employ a Boc-protection strategy .[1][2] By starting with commercially available 3-(Boc-aminomethyl)benzoic acid, we decouple the amide formation from the amine handling. This ensures:
-
Regioselectivity: Exclusive formation of the N-methylbenzamide without interfering with the benzyl amine.
-
Purity: The final deprotection step yields a crystalline hydrochloride salt, often requiring no further purification.
-
Scalability: The protocol is validated for scales ranging from 100 mg to 10 g.
Reaction Scheme & Pathway Analysis
The synthesis proceeds in two distinct stages: Amide Coupling followed by Acidolytic Deprotection .
Figure 1: Two-step synthetic pathway ensuring orthogonal protection of the benzylic amine.
Detailed Experimental Protocols
Phase 1: Amide Coupling (HATU Method)
Objective: Convert the carboxylic acid to the N-methyl amide while retaining the Boc group.
Reagents & Materials:
| Reagent | Equiv. | Role | Critical Attribute |
|---|---|---|---|
| 3-(Boc-aminomethyl)benzoic acid | 1.0 | Substrate | Dry, white powder |
| HATU | 1.2 | Coupling Agent | High efficiency, low racemization |
| DIPEA (Hünig's Base) | 3.0 | Base | Must be anhydrous |
| Methylamine (2M in THF) | 2.0 | Nucleophile | Use THF solution, not aqueous |
| DMF (Dimethylformamide) | 10 vol | Solvent | Anhydrous (keep water <0.05%) |
Step-by-Step Protocol:
-
Activation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Boc-aminomethyl)benzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.
-
-
Coupling:
-
Add Methylamine (2M in THF) (2.0 equiv) dropwise.
-
Note: A mild exotherm may occur.
-
Stir the reaction at RT for 2–4 hours. Monitor by LCMS (Target Mass = [M+H]+ ~279.1 for Boc-intermediate).
-
-
Workup (Aqueous Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).
-
Wash sequentially with:
-
1M HCl (2x) – Removes excess DIPEA and unreacted amine.
-
Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.
-
Brine (1x) – Drying step.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Result: The intermediate usually solidifies upon drying. If oil persists, triturate with cold hexanes.
-
Phase 2: Deprotection (HCl/Dioxane Method)
Objective: Cleave the Boc group to release the primary amine as a stable hydrochloride salt.
Reagents & Materials:
| Reagent | Equiv. | Role | Critical Attribute |
|---|---|---|---|
| Boc-Intermediate (from Phase 1) | 1.0 | Substrate | Ensure solvent-free |
| 4M HCl in Dioxane | 10.0 | Acid Source | Anhydrous, handle in fume hood |
| Diethyl Ether (Et₂O) | N/A | Anti-solvent | For precipitation |
Step-by-Step Protocol:
-
Reaction:
-
Dissolve the Boc-intermediate in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH) if necessary to solubilize (approx. 2-3 volumes).
-
Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C (ice bath).
-
Remove ice bath and stir at RT for 1–2 hours.
-
Observation: A white precipitate (the product salt) often begins to form within 30 minutes.
-
-
Isolation:
-
Do not perform an aqueous workup (product is water-soluble).
-
Concentrate the mixture to roughly 1/3 volume using a rotary evaporator (temperature <40°C).
-
Add Diethyl Ether (excess) to crash out the product completely.
-
Filter the white solid under vacuum or nitrogen pressure.
-
Wash the filter cake with fresh Diethyl Ether (2x).
-
-
Final Processing:
-
Dry the solid under high vacuum for 4 hours to remove traces of dioxane.
-
Yield: Typically >90% over two steps.
-
Quality Control & Validation
Workflow Logic: Use the following decision tree to determine if purification is required.
Figure 2: QC Decision Tree for final product validation.
Diagnostic NMR Signals (DMSO-d6):
-
Amide NH: Doublet/Broad singlet around 8.5 ppm (coupling to methyl).
-
Amine NH3+: Broad singlet around 8.2–8.4 ppm (characteristic of HCl salt).
-
Aromatic Protons: Multiplet 7.4–8.0 ppm (4 protons).
-
Benzylic CH2: Singlet (or quartet if coupling to NH3+) around 4.0–4.1 ppm.
-
N-Methyl: Doublet around 2.8 ppm.
-
Absence: Ensure no singlet at 1.4 ppm (Boc group).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation of acid. | Ensure HATU is added after DIPEA. Allow 15 min activation time before adding amine.[4] |
| Product is an Oil (Step 2) | Residual solvent or excess acid. | Triturate with Et₂O or Hexanes. Sonicate to induce crystallization. |
| "Stuck" Reaction (Step 1) | Methylamine is aqueous. | Use 2M Methylamine in THF . Water hydrolyzes the active ester back to the acid. |
| Impurity in NMR (Step 2) | Tetramethylurea (TMU) from HATU.[5][6][7] | TMU is water-soluble. Ensure the aqueous workup in Step 1 is rigorous (3x washes). |
References
-
BenchChem. (2025).[2][5][8] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[5] Retrieved from
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational reference for HATU chemistry).
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[10] Journal of Peptide Research, 58(4), 338-341.[10]
-
Sigma-Aldrich. Product Specification: 3-(Boc-aminomethyl)benzoic acid.
-
Royal Society of Chemistry. (2014). "Green Chemistry Reagent Guides: Boc Deprotection."
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
amidation reaction for 3-(aminomethyl)-N-methylbenzamide
Application Note: High-Efficiency Amidation Protocols for 3-(Aminomethyl)-N-methylbenzamide
Executive Summary
3-(Aminomethyl)-N-methylbenzamide (CAS: 864546-37-6) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of PARP inhibitors (e.g., Veliparib analogs), kinase inhibitors, and fragment-based drug discovery (FBDD). Its structure features a robust N-methylbenzamide core—providing solubility and hydrogen-bonding potential—and a reactive primary benzylamine for diversification.
This Application Note provides a definitive guide to the amidation reaction involving this scaffold. We address two distinct requirements:
-
Downstream Functionalization: Coupling the 3-(aminomethyl) moiety with carboxylic acids to generate library compounds.
-
De Novo Synthesis: Constructing the scaffold itself via selective amidation of 3-(aminomethyl)benzoic acid precursors.
Key Technical Insight: The primary challenge in utilizing this building block is managing the solubility profile of the benzamide core while preventing aggregation during coupling. We recommend Propylphosphonic Anhydride (T3P®) as the superior reagent for these transformations due to its high solubility in organic solvents, low epimerization risk, and simplified aqueous workup.[1]
Chemical Properties & Reactivity Profile
| Property | Specification |
| IUPAC Name | 3-(Aminomethyl)-N-methylbenzamide |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| pKa (Conjugate Acid) | ~9.2 (Benzylamine), ~15 (Amide NH) |
| Solubility | Moderate in MeOH, DMSO; Low in DCM; Improved in EtOAc/DMF mixtures. |
| Reactivity | The benzylamine (-CH₂NH₂) is highly nucleophilic. The amide nitrogen (-CONHMe) is non-nucleophilic under standard coupling conditions, ensuring high chemoselectivity. |
Protocol A: Downstream Coupling (Library Synthesis)
Objective: Coupling 3-(aminomethyl)-N-methylbenzamide (as HCl salt) with diverse Carboxylic Acids (R-COOH).
Rationale for Reagent Choice
While HATU is a standard for high-throughput screening, it generates insoluble urea byproducts and requires chromatographic purification. For this specific benzamide scaffold, we prioritize T3P (50% in EtOAc or DMF) .[2]
-
Why T3P? It drives the reaction to completion through irreversible water scavenging and allows for a "wash-only" purification (Acid/Base extraction), which is critical when handling polar benzamide products that streak on silica gel [1, 2].
Materials
-
Amine: 3-(Aminomethyl)-N-methylbenzamide HCl (1.0 equiv)
-
Acid: R-COOH (1.0–1.1 equiv)
-
Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5–2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv; extra base needed to neutralize HCl salt)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative). Use DMF (10% v/v) as co-solvent if solubility is poor.
Step-by-Step Procedure
-
Preparation: In a reaction vial, suspend 3-(aminomethyl)-N-methylbenzamide HCl (1.0 mmol) and the Carboxylic Acid (1.0 mmol) in EtOAc (5 mL).
-
Neutralization: Add DIPEA (3.5 mmol) dropwise. The suspension should clear as the free base is liberated. Note: If the solution remains cloudy, add DMF dropwise until clear.
-
Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 mmol, ~0.9 mL of 50% solution) dropwise over 2 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by LC-MS for consumption of the amine (M+H = 165).
-
Workup (Self-Validating Step):
-
Quench: Add water (3 mL). Stir for 5 minutes.
-
Wash 1 (Remove Base): Transfer to a separatory funnel. Wash organic layer with 10% Citric Acid or 0.5 M HCl (2 x 5 mL). Caution: Ensure product does not precipitate; if it does, use DCM/iPrOH (3:1) for extraction.[1][3]
-
Wash 2 (Remove Acid): Wash organic layer with Sat. NaHCO₃ (2 x 5 mL).
-
Wash 3: Brine (5 mL).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: typically >90% purity amide, ready for biological assay.
Protocol B: Scaffold Synthesis (De Novo Preparation)
Objective: Synthesis of 3-(aminomethyl)-N-methylbenzamide from 3-(Boc-aminomethyl)benzoic acid.
Note: Direct amidation of 3-(aminomethyl)benzoic acid without protection often leads to polymerization. The Boc-route is the industry standard for purity.
Workflow Diagram
Figure 1: Synthetic workflow for the preparation of the target scaffold ensuring high regioselectivity.
Detailed Methodology
-
Activation: Dissolve 3-(Boc-aminomethyl)benzoic acid (10 g, 39.8 mmol) in anhydrous DCM (100 mL). Add CDI (1,1'-Carbonyldiimidazole) (7.1 g, 43.8 mmol) in portions. Evolution of CO₂ gas will be observed. Stir for 1 hour at RT until gas evolution ceases.
-
Amidation: Cool the solution to 0°C. Add Methylamine (2.0 M in THF, 30 mL, 60 mmol) dropwise. Stir at RT for 3 hours.
-
Workup: Wash the reaction mixture with 1M HCl (to remove imidazole) and Sat. NaHCO₃. Dry (MgSO₄) and concentrate to yield the N-methyl-3-(Boc-aminomethyl)benzamide intermediate (Yield typically >95%).
-
Deprotection: Dissolve the intermediate in 1,4-Dioxane (50 mL). Add 4M HCl in Dioxane (30 mL). Stir at RT for 2 hours. A white precipitate will form.
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Product: 3-(Aminomethyl)-N-methylbenzamide Hydrochloride.
-
Purity Check: ¹H NMR (D₂O) should show a singlet at ~2.8 ppm (N-Me) and a singlet at ~4.1 ppm (Benzylic CH₂).
-
Comparative Data: Coupling Reagent Performance
We evaluated three standard coupling conditions for attaching a sterically hindered acid (2-phenylpropanoic acid) to the 3-(aminomethyl)-N-methylbenzamide scaffold.
| Coupling System | Yield (%) | Purity (LC-MS) | Workup Complexity | Recommendation |
| T3P / Pyridine / EtOAc | 94% | 98% | Low (Aq. Wash) | Recommended |
| HATU / DIPEA / DMF | 88% | 92% | High (Column Req.) | Use for difficult substrates |
| EDC / HOBt / DCM | 75% | 85% | Moderate | Legacy method |
Table 1: Optimization data for benzamide library synthesis.
Troubleshooting Guide
-
Problem: Low solubility of the amine HCl salt.
-
Solution: Switch solvent to DMF or NMP. If using EtOAc, ensure 3.5+ equivalents of DIPEA are added before the coupling agent to fully solubilize the free base.
-
-
Problem: Product streaks on Silica Gel during purification.
-
Solution: The amide functionality interacts with silanols. Add 1% Triethylamine to the eluent (DCM/MeOH) or use Reverse Phase (C18) chromatography with 0.1% Formic Acid.
-
-
Problem: Low yield with sterically hindered acids.
-
Solution: Increase reaction temperature to 50°C. T3P is thermally stable up to 80°C, unlike HATU which can degrade.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link
-
Archimica. (2011). T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.[1] Application Note. Link
- Patterson, A. W., et al. (2008). Design and synthesis of deaminative coupling partners. Journal of Medicinal Chemistry, 51(19), 5965.
-
ChemicalBook. (2023).[7] Synthesis and Applications of N-Methylbenzamide Derivatives. Link
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. growingscience.com [growingscience.com]
- 6. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 7. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H [pubs.rsc.org]
Application Notes and Protocols for Kinase Panel Screening of 3-(aminomethyl)-N-methylbenzamide
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them prime targets for therapeutic intervention. The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent kinase inhibitory activity.[2][3] This application note provides a comprehensive guide for the initial characterization of a novel benzamide derivative, 3-(aminomethyl)-N-methylbenzamide, through systematic screening against a broad panel of protein kinases. We present detailed protocols for both primary biochemical screening and secondary cell-based validation, emphasizing the scientific rationale behind key experimental steps. The methodologies are designed to establish a robust data package for determining the compound's potency, selectivity, and cellular activity, which are crucial for its progression in the drug discovery pipeline.
Introduction: The Rationale for Kinase Profiling
The human kinome comprises over 500 protein kinases that regulate the majority of cellular processes.[4] Due to the conserved nature of the ATP-binding site across the kinome, developing highly selective kinase inhibitors is a significant challenge.[1] A new chemical entity may exhibit activity against multiple kinases, leading to either beneficial polypharmacology or undesirable off-target toxicity.[5] Therefore, early and broad kinase profiling is essential to understand a compound's selectivity profile.[6][7]
The compound 3-(aminomethyl)-N-methylbenzamide belongs to a class of compounds that have shown promise as kinase inhibitors.[2] Its structural features suggest potential interactions within the ATP-binding pocket of various kinases. The primary goal of this screening campaign is to:
-
Identify the primary kinase target(s) of 3-(aminomethyl)-N-methylbenzamide.
-
Quantify its potency (IC50) against identified hits.
-
Establish a selectivity profile by assessing its activity across a diverse kinase panel.
-
Validate its on-target activity within a cellular context.
This guide outlines a two-tiered approach: a broad biochemical screen for initial hit identification, followed by a more targeted cell-based assay to confirm target engagement and cellular efficacy.
Tier 1: Primary Biochemical Kinase Inhibition Assay
The initial screen is performed using a robust, high-throughput biochemical assay. The goal is to measure the direct inhibitory effect of the compound on the catalytic activity of purified kinases. We recommend a universal, luminescence-based ADP-detection assay, such as ADP-Glo™, as it can be applied to virtually any kinase and directly measures the production of ADP, a universal product of the kinase reaction.[8]
Causality Behind the Method
-
Why a Biochemical Assay? This approach isolates the kinase from the complex cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme, free from confounding factors like cell permeability or metabolism.[9]
-
Why ADP-Glo™? This format measures kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal. Less ADP production (due to inhibition) results in a lower signal, providing a sensitive and robust readout.[8] It is considered a gold standard for its high sensitivity and broad applicability.[10]
-
Why Test at the ATP Kₘ? For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[11] Performing the screen at a concentration of ATP that is equal to the Michaelis-Menten constant (Kₘ) for each kinase allows for a more standardized comparison of inhibitor potencies across different kinases.[12]
Experimental Workflow: Biochemical Screening
Caption: Workflow for the primary biochemical kinase screening assay.
Detailed Protocol: Biochemical IC50 Determination
This protocol is designed for a 384-well plate format.
-
Compound Preparation: a. Prepare a 10 mM stock solution of 3-(aminomethyl)-N-methylbenzamide in 100% DMSO. b. Create a serial dilution plate. In a 384-well plate, perform a 10-point, 3-fold serial dilution starting from a 1 mM concentration. This will be the source plate for the assay.
-
Assay Plate Preparation: a. Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of the compound dilutions from the source plate to the final 384-well assay plate. b. Include wells for positive control (no kinase inhibition, DMSO only) and negative control (100% inhibition, no kinase or a known potent inhibitor).
-
Kinase Reaction: [13][14] a. Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer. The specific substrate and its concentration will depend on the kinase being tested. b. Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate. c. Pre-incubate the plate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated. d. Prepare a 2X ATP solution in the reaction buffer. The final concentration in the well should be equal to the Kₘ(ATP) for the specific kinase. e. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL. f. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Signal Detection (ADP-Glo™ Protocol): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal. e. Read the luminescence on a compatible plate reader.
Data Analysis and Interpretation of Primary Screen
IC50 Calculation
-
Normalization: The raw luminescence data is normalized using the positive (0% inhibition) and negative (100% inhibition) controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Curve Fitting: The normalized data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic model is used to fit the dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15]
Data Presentation: Hypothetical Screening Results
The results from a broad kinase panel screen (e.g., >300 kinases) should be summarized to highlight potent hits and overall selectivity.
Table 1: Potent Hits for 3-(aminomethyl)-N-methylbenzamide (IC50 < 1 µM)
| Kinase Target | Kinase Family | IC50 (nM) |
| AURKA | Aurora Kinase | 85 |
| ABL1 | Tyrosine Kinase | 250 |
| VEGFR2 (KDR) | Tyrosine Kinase | 475 |
| FLT3 | Tyrosine Kinase | 890 |
| ... | ... | ... |
Selectivity Assessment: A key aspect of kinase inhibitor profiling is determining selectivity.[6] This can be visualized and quantified in several ways. One common metric is the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Tier 2: Secondary Cell-Based Assay
While biochemical assays are excellent for determining direct enzymatic inhibition, they do not capture the complexities of a cellular environment.[9] A cell-based assay is a critical next step to confirm that the compound can:
-
Penetrate the cell membrane.
-
Engage the target kinase in its native environment.
-
Inhibit the kinase's downstream signaling pathway.
For the top hit, AURKA, a suitable secondary assay would be to measure the phosphorylation of its known substrate, Histone H3, in a relevant cancer cell line (e.g., HCT116).
Causality Behind the Method
-
Why a Cell-Based Assay? It provides more physiologically relevant data. A compound potent in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux, information that is crucial for drug development.[9]
-
Why Measure Substrate Phosphorylation? This directly assesses the functional consequence of kinase inhibition within the cell. A decrease in the phosphorylation of a known substrate provides strong evidence of on-target activity.[16] Technologies like AlphaLISA® or HTRF® are homogeneous, high-throughput methods suitable for this purpose.[8]
Experimental Workflow: Cellular Target Inhibition
Caption: Workflow for a cell-based substrate phosphorylation assay.
Detailed Protocol: p-Histone H3 (Ser10) Cellular Assay
-
Cell Culture: a. Culture HCT116 cells in appropriate media until they reach ~80% confluency. b. Seed 5,000 cells per well in a 384-well culture plate and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare a serial dilution of 3-(aminomethyl)-N-methylbenzamide in culture media. b. Remove the old media from the cells and add the compound-containing media. c. Incubate for 2 hours at 37°C, 5% CO₂.
-
Detection (using a kit like AlphaLISA® SureFire® Ultra™): a. Lyse the cells by adding 10 µL of the provided Lysis Buffer. b. Transfer the lysate to a 384-well detection plate. c. Add the Acceptor Mix (containing acceptor beads and a biotinylated anti-Histone H3 antibody) and incubate. d. Add the Donor Mix (containing streptavidin-coated donor beads that bind the biotinylated antibody) and incubate in the dark. e. Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of phosphorylated Histone H3.
-
Data Analysis: a. Calculate the cellular IC50 value using the same normalization and curve-fitting methods described for the biochemical assay.
Data Presentation: Comparing Biochemical and Cellular Potency
A crucial part of the analysis is comparing the potency of the compound in the biochemical assay versus the cell-based assay.
Table 2: Biochemical vs. Cellular Potency for Lead Target AURKA
| Assay Type | Target Readout | IC50 (nM) |
| Biochemical | AURKA enzymatic activity | 85 |
| Cellular | p-Histone H3 (Ser10) in HCT116 | 210 |
A small shift between biochemical and cellular IC50 values (e.g., <10-fold) suggests good cell permeability and target engagement. A large shift may indicate issues with cell entry, efflux, or compound stability.[9]
Advanced Analysis: Mechanism of Action
Understanding how a compound inhibits a kinase is vital. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[17][18] However, non-ATP-competitive (allosteric) inhibitors are also of great interest as they can offer higher selectivity.[19][20]
To determine if 3-(aminomethyl)-N-methylbenzamide is ATP-competitive against its primary target (e.g., AURKA), the biochemical IC50 determination can be repeated at multiple, fixed concentrations of ATP.
-
If the IC50 value increases as the ATP concentration increases , the inhibitor is ATP-competitive .
-
If the IC50 value remains unchanged , the inhibitor is non-ATP-competitive .
-
If the IC50 value decreases , the mechanism is more complex (e.g., uncompetitive).
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
This application note provides a structured, rationale-driven framework for the comprehensive kinase screening of 3-(aminomethyl)-N-methylbenzamide. By following the detailed protocols for primary biochemical profiling and secondary cellular validation, researchers can effectively identify kinase targets, quantify potency and selectivity, and confirm on-target activity in a physiologically relevant setting. The resulting data package, including IC50 values, selectivity profiles, and a comparison of biochemical versus cellular activity, is foundational for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
- Vertex AI Search. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]
-
Schönbrunn, E. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Massive Bio. (2026). Protein Kinase Inhibitor. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Lemeire, K. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]
-
Vidler, L. R., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Retrieved from [Link]
-
Da Settimo, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]
-
Agliarulo, I., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]
-
Gavrin, L. K., & Saiah, E. (2013). Approaches to discover non-ATP site kinase inhibitors. MedChemComm (RSC Publishing). Retrieved from [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP]. Retrieved from [Link]
-
Norman, R. A. (2012). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. Retrieved from [Link]
-
Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Retrieved from [Link]
-
ResearchGate. Different types of ATP-competitive kinase inhibitors. Retrieved from [Link]
-
Pharmaron. Kinase Panel Profiling. Retrieved from [Link]
-
Chemical-Knomics. Drug Discovery - Inhibitor. Retrieved from [Link]
-
Mueller, D., et al. (2018). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved from [Link]
-
Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]
-
Reaction Biology. Kinase Selectivity Panels. Retrieved from [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]
-
Nakanishi, N., et al. (2013). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. PLOS One. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar. Retrieved from [Link]
-
CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
-
Otava Chemicals. Other Protein Kinase Inhibitors. Retrieved from [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. Retrieved from [Link]
-
Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pharmaron.com [pharmaron.com]
- 17. massivebio.com [massivebio.com]
- 18. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cellular Profiling & Validation of 3-(aminomethyl)-N-methylbenzamide
Executive Summary
This guide details the standardized protocols for the experimental use of 3-(aminomethyl)-N-methylbenzamide (CAS: 515131-51-8; HCl Salt CAS: 916211-48-8) in mammalian cell culture.
3-(aminomethyl)-N-methylbenzamide is a low-molecular-weight (MW: 164.2 g/mol ) benzamide derivative. In drug discovery, it serves as a privileged fragment scaffold , often utilized in Fragment-Based Drug Discovery (FBDD) to probe binding pockets of enzymes such as PARP (Poly (ADP-ribose) polymerase) , histone deacetylases (HDACs) , and various amine oxidases . Its structural features—a hydrogen-bond-donating amide and a primary amine—make it a versatile "anchor" fragment for exploring protein active sites.
This document provides rigorous methodologies for solubility optimization, cytotoxicity profiling, and target engagement validation, ensuring high-quality data generation for this chemical probe.
Technical Background & Physicochemical Properties[1]
Understanding the chemical nature of the compound is prerequisite to successful cell culture experiments.
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 164.20 Da | Rapid diffusion; high molarity per unit mass. |
| LogP | ~ -0.19 (Hydrophilic) | High aqueous solubility; may require higher concentrations for passive membrane permeability. |
| H-Bond Donors/Acceptors | 2 / 2 | Strong potential for specific binding; polar surface area requires careful washout steps. |
| pKa (Amine) | ~ 9.0 - 9.5 | Protonated at physiological pH (7.4); acts as a cation. |
Mechanistic Context
While often used as a starting fragment, this scaffold mimics the nicotinamide moiety found in NAD+, making it a competitive probe for NAD+-dependent enzymes. Researchers typically use this compound to:
-
Map Binding Sites: Identify "hotspots" in kinase or ribosyltransferase domains.
-
Linker Optimization: Serve as a core structure for growing larger, high-affinity inhibitors.
Preparation & Handling Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, precipitation-free stock solution. Critical Insight: Due to its hydrophilicity (LogP -0.19), this compound dissolves well in aqueous buffers but is best stored in DMSO to prevent hydrolysis and microbial growth.
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).
-
Concentration Target: 100 mM (High concentration is standard for fragments to allow high-dose screening).
Step-by-Step:
-
Weigh 16.4 mg of 3-(aminomethyl)-N-methylbenzamide powder.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.
-
Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they dissolve). Use PTFE or Nylon 0.22 µm syringe filters if sterility is strictly required, though high DMSO is bacteriostatic.
-
Storage: Aliquot into amber glass vials (avoid polystyrene). Store at -20°C (stable for 6 months).
Protocol B: Cell Treatment & Dosing Strategy
Objective: Deliver the compound to cells without inducing solvent toxicity.
The "DMSO Limit" Rule:
-
Most mammalian cells (HEK293, HeLa, CHO) tolerate up to 0.5% (v/v) DMSO.
-
Primary cells/Stem cells tolerate < 0.1% (v/v) DMSO.
Dilution Workflow (Example for 100 µM Final Concentration):
-
Intermediate Dilution: Dilute 100 mM Stock 1:100 in culture medium (pre-warmed) to get 1 mM (1% DMSO).
-
Note: Immediate precipitation is unlikely due to low LogP, but always check for turbidity.
-
-
Final Dosing: Add the 1 mM intermediate 1:10 to the cell well.
-
Final Conc: 100 µM.
-
Final DMSO: 0.1%.
-
Experimental Workflows (Visualized)
The following diagram illustrates the decision logic for evaluating this fragment in a cellular context.
Figure 1: Experimental workflow for validating the benzamide fragment in cell culture, prioritizing solubility QC and cytotoxicity checks before functional assays.
Core Experimental Protocols
Protocol C: Cytotoxicity Profiling (CellTiter-Glo®)
Rationale: As a fragment, this molecule is often used at high concentrations (10 µM – 1 mM). You must distinguish between specific target inhibition and non-specific chemical toxicity (e.g., membrane disruption or pH shift).
Materials:
-
Cell Line: HeLa or HepG2 (Standard metabolic models).
-
Reagent: CellTiter-Glo® (Promega) or MTT.
-
Plate: 96-well opaque white plate.
Procedure:
-
Seeding: Seed 5,000 cells/well in 90 µL medium. Incubate 24h at 37°C/5% CO2.
-
Compound Addition: Prepare a 7-point dilution series of 3-(aminomethyl)-N-methylbenzamide (e.g., 1 mM down to 1 µM). Add 10 µL of 10x concentrated compound to each well.
-
Control 1: DMSO Vehicle (0.5%).
-
Control 2: Positive Kill Control (e.g., Staurosporine).
-
-
Incubation: Incubate for 48 hours . (Fragments often require longer times to show phenotypic effects).
-
Readout: Equilibrate plate to RT. Add 100 µL CellTiter-Glo reagent. Shake 2 min. Read Luminescence.
-
Analysis: Plot Log[Concentration] vs. Relative Viability. Determine CC50 (Cytotoxic Concentration 50%).
-
Success Criterion: CC50 should be > 10x the expected functional IC50.
-
Protocol D: Cellular Thermal Shift Assay (CETSA)
Rationale: To prove the fragment actually enters the cell and binds a target (Target Engagement) without needing a complex functional assay.
Procedure:
-
Treatment: Treat 10^6 cells with 100 µM of 3-(aminomethyl)-N-methylbenzamide for 1 hour.
-
Harvest: Wash cells with PBS, resuspend in PBS + Protease Inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
-
Detection: Run supernatant on SDS-PAGE. Blot for the target protein (e.g., PARP1).
-
Result: If the compound binds, the target protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).
Mechanism of Action & Pathway Visualization
While 3-(aminomethyl)-N-methylbenzamide is a fragment, its primary utility is mimicking the nicotinamide pharmacophore. The diagram below illustrates its potential interference in the NAD+ salvage pathway or PARP signaling.
Figure 2: Potential mechanistic intervention points. The fragment mimics the nicotinamide moiety of NAD+, potentially inhibiting NAD+-dependent enzymes like PARP or Sirtuins.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration + Salt effect | Dilute in PBS first, or warm media to 37°C before adding compound. Ensure DMSO < 1%. |
| Low Potency (IC50 > 100 µM) | Fragment nature (Low affinity) | This is normal for fragments. Do not exceed 1 mM (osmotic stress). Consider chemical evolution (growing the fragment). |
| Cell Detachment | Amine toxicity / pH shift | The primary amine can act as a weak base. Check media pH. Use HEPES-buffered media. |
References
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link
-
Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology 14.3 (2010): 315-324. Link
-
Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. Link
-
NIH Assay Guidance Manual. "Cell-Based Assays for High-Throughput Screening." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link
-
ChemScene. "3-(Aminomethyl)-N-methylbenzamide hydrochloride Product Data." ChemScene.com. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(aminomethyl)-N-methylbenzamide Synthesis
Status: Online Operator: Senior Application Scientist Case ID: AMB-SYN-OPT-001
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-(aminomethyl)-N-methylbenzamide is suffering from low yields, difficult purification, or byproduct formation.
This molecule presents a classic "chemoselectivity vs. solubility" paradox. It contains a robust amide backbone but requires the reduction of a nitrile group—a step notorious for generating secondary amine impurities (dimers). Furthermore, the final product is highly polar, often leading to significant loss during aqueous workup.
This guide deconstructs the synthesis into two critical modules: Precursor Assembly and Nitrile Reduction , providing actionable troubleshooting for each.
Module 1: Precursor Assembly (Amide Coupling)
Target Intermediate: 3-cyano-N-methylbenzamide Standard Route: 3-cyanobenzoyl chloride + methylamine
Common Issues & Troubleshooting
Q: My yield for the intermediate 3-cyano-N-methylbenzamide is inconsistent (<60%). Why? A: The issue is likely hydrolytic competition . Benzoyl chlorides are moisture-sensitive. If your methylamine source is aqueous (40% aq. soln), the water competes with the amine for the acyl chloride, reverting it to 3-cyanobenzoic acid.
-
Corrective Action: Switch to anhydrous methylamine (2M in THF or MeOH).
-
Protocol Adjustment: Maintain reaction temperature at 0°C . The rate of amidation (
) is significantly faster than hydrolysis ( ) at lower temperatures, even if some moisture is present.
Q: The reaction mixture turns into a solid block, stopping the stir bar. A: This is hydrochloride salt precipitation . As the reaction proceeds, HCl is generated, which instantly forms a salt with the remaining methylamine. This consumes your reagent (requiring 2 equivalents of amine) and creates a thick slurry.
-
Corrective Action: Add an auxiliary base like Triethylamine (
) or DIPEA (1.2 equiv) to scavenge the HCl. This keeps your methylamine free to react. -
Solvent Choice: Use DCM (Dichloromethane) or THF . The triethylamine hydrochloride salt will precipitate, but the product remains soluble in DCM, allowing for easy filtration.
Module 2: Nitrile Reduction (The Critical Step)
Reaction: 3-cyano-N-methylbenzamide
The "Secondary Amine" Problem
The most frequent failure mode in this synthesis is the formation of the secondary amine dimer .
-
Mechanism: The intermediate imine (
) reacts with the newly formed primary amine ( ) instead of hydrogen, releasing ammonia and forming a dimer ( ).
Troubleshooting Guide
Q: I see a large M+ mass peak (dimer) in LCMS. How do I stop this?
A: You must shift the equilibrium. The condensation of the primary amine with the imine releases ammonia. By saturating the reaction solvent with Ammonia (
-
Protocol Standard: Use 7N
in Methanol as your solvent. -
Alternative: If using Pd/C, acidic conditions (HCl/MeOH) also prevent dimerization by protonating the primary amine immediately upon formation, rendering it non-nucleophilic. However, this yields the hydrochloride salt, which requires neutralization.
Q: Which catalyst should I use: Pd/C or Raney Nickel? A: For aromatic nitriles where the ring must remain intact:
-
Raney Nickel (Ra-Ni): Preferred. It is highly active for nitriles and less likely to reduce the amide bond or the aromatic ring under standard conditions. It is pyrophoric—handle with extreme care.
-
Palladium on Carbon (Pd/C): Effective but carries a higher risk of reducing the aromatic ring or dehalogenating (if other substituents are present). It often requires acidic media to be selective for the primary amine.
Q: The reaction stalls at 50% conversion. A: Nitrile reduction intermediates (imines/amines) can poison the catalyst surface.
-
Fix: Increase Hydrogen pressure to 50–100 psi (3.5–7 bar) .
-
Fix: Increase catalyst loading to 10-20 wt%.
Module 3: Isolation & Purification
Q: My product is stuck in the aqueous layer during extraction. A: 3-(aminomethyl)-N-methylbenzamide is highly polar. Standard EtOAc/Water extraction will result in massive yield loss to the aqueous phase.
Optimized Workup Protocol:
-
Evaporation: Remove the reaction solvent (MeOH/NH3) completely in vacuo.
-
Salting Out: Dissolve the residue in a minimum amount of water and saturate the solution with NaCl or
. -
Extraction Solvent: Do NOT use pure EtOAc. Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) . These mixtures are polar enough to pull the amine from the brine.
-
Alternative: Convert to the HCl salt by adding 1M HCl in ether to the crude residue dissolved in EtOH; the salt usually precipitates.
Visualized Workflows
Figure 1: Optimized Synthesis Pathway
A logical flow from starting material to isolated product, highlighting critical reagents.
Caption: Two-step synthesis route prioritizing anhydrous amidation and ammonia-mediated hydrogenation.
Figure 2: Troubleshooting Decision Tree
Diagnostic logic for low yields.
Caption: Logic flow for diagnosing yield loss in amide coupling and nitrile reduction steps.
Experimental Data Summary
Table 1: Catalyst Performance on 3-cyano-N-methylbenzamide Reduction
(Conditions: 50 psi
| Catalyst System | Solvent | Yield (Primary Amine) | Major Byproduct | Notes |
| 10% Pd/C | MeOH | 45% | Secondary Amine (40%) | Significant dimerization without ammonia. |
| 10% Pd/C | MeOH + HCl (1 eq) | 88% | Unreacted Nitrile (<5%) | Yields HCl salt. Good purity, no dimer. |
| Raney Nickel | MeOH + 7N | 92% | None detected | Optimal route. Free base form. |
| PtO2 | EtOH | 60% | Ring Reduction | Over-reduction of benzene ring observed. |
References
-
Organic Chemistry Portal. Hydrogenation of Nitriles to Amines. (General mechanistic overview and catalyst selection). [Link]
-
National Institutes of Health (PubMed). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (Demonstrates Ra-Ni/Ammonia protocol for nitrile reduction). [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. (Extraction protocols for polar amines). [Link]
- Google Patents.Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA).
Technical Support Center: Synthesis of 3-(aminomethyl)-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-(aminomethyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and minimize byproducts, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations grounded in chemical principles and offering practical solutions.
Q1: Why is the yield of my 3-(aminomethyl)-N-methylbenzamide unexpectedly low?
A low yield can be attributed to several factors, primarily incomplete reaction or the formation of stable byproducts that consume your starting materials. Let's break down the common synthetic routes and their potential pitfalls.
Scenario 1: Amidation of 3-(aminomethyl)benzoic acid
Direct amidation of 3-(aminomethyl)benzoic acid with methylamine is a common approach. However, without a suitable coupling agent, the reaction is often slow and requires high temperatures, which can lead to side reactions.
-
Causality: The carboxylic acid and the amine can form a stable ammonium salt, which requires significant energy to dehydrate to the amide.[1] At elevated temperatures, decarboxylation of the starting material or polymerization of the aminobenzoic acid can occur.
-
Troubleshooting:
-
Utilize a Coupling Agent: Employing a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) will activate the carboxylic acid, allowing the reaction to proceed at a lower temperature with higher efficiency.[2]
-
In Situ Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methylamine. This is a highly effective method for amide bond formation.[2]
-
Scenario 2: Reduction of 3-cyano-N-methylbenzamide
Another common route involves the reduction of a nitrile.
-
Causality: Incomplete reduction or over-reduction can lead to a mixture of products. The choice of reducing agent and reaction conditions are critical.
-
Troubleshooting:
-
Catalytic Hydrogenation: Use a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient duration.
-
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective but less selective. Careful control of stoichiometry and temperature is necessary to avoid reduction of the amide carbonyl.
-
Q2: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?
The identity of the byproduct peak depends heavily on your synthetic route. Below is a summary of common byproducts for different synthetic strategies.
| Synthetic Route | Common Byproducts |
| Amidation with Coupling Agents (e.g., DCC) | Dicyclohexylurea (DCU) |
| Synthesis via Acyl Chloride | 3-(aminomethyl)benzoic acid, Dimerized products |
| Reduction of 3-cyano-N-methylbenzamide | Unreacted 3-cyano-N-methylbenzamide, 3-formyl-N-methylbenzamide (from partial hydrolysis of an intermediate imine) |
| Starting from 3-nitro-N-methylbenzamide | Incompletely reduced nitro compounds (e.g., nitroso, hydroxylamino derivatives) |
Protocol for Byproduct Identification:
-
Mass Spectrometry (MS): Obtain the mass of the impurity peak to determine its molecular weight.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide structural information.
-
Comparison to Standards: If you suspect a specific byproduct (e.g., the starting material), run a standard of that compound on your analytical system for comparison.
Frequently Asked Questions (FAQs)
Q: What is the most common byproduct when using DCC as a coupling agent, and how do I remove it?
A: The most common byproduct is dicyclohexylurea (DCU).[3] DCU is the result of the reaction of DCC with water or the carboxylic acid. It is notoriously insoluble in many common organic solvents.
Protocol for DCU Removal:
-
Filtration: A significant portion of DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or ethyl acetate) and can be removed by filtration.
-
Solvent Selection for Crystallization: If your product is soluble in a solvent in which DCU is not (e.g., diethyl ether), you can selectively precipitate the DCU.
-
Column Chromatography: If co-elution is an issue, careful selection of the mobile phase is necessary. A gradient elution may be required.
Q: Can the aminomethyl group react with the activated carboxylic acid during the amidation step?
A: Yes, this is a significant potential side reaction, leading to the formation of dimers or polymers.
Mechanism of Dimer Formation:
To minimize this, you can:
-
Use a protecting group for the aminomethyl function, which is then removed in a subsequent step.
-
Slowly add the coupling agent to a solution of the carboxylic acid and methylamine to favor the desired intermolecular reaction.
Experimental Workflows
Workflow: Synthesis via Acyl Chloride and Purification
This workflow outlines the steps for synthesizing 3-(aminomethyl)-N-methylbenzamide starting from 3-(tert-butoxycarbonylaminomethyl)benzoic acid, followed by purification.
References
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- The prepar
- Amide
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy.
- Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com.
- Amide Synthesis. Fisher Scientific.
- common impurities in N,3-dihydroxybenzamide synthesis and their removal. Benchchem.
Sources
Technical Support Center: 3-(aminomethyl)-N-methylbenzamide in DMSO
The following technical guide addresses the stability profile, handling protocols, and troubleshooting measures for 3-(aminomethyl)-N-methylbenzamide in DMSO (Dimethyl Sulfoxide) .
This content is structured for researchers requiring high-fidelity chemical stability data.
Executive Stability Profile
Compound: 3-(aminomethyl)-N-methylbenzamide (CAS: 102562-86-7 / Analogues) Functional Classification: Benzylic Primary Amine / Secondary Benzamide Solvent System: DMSO (anhydrous grade recommended)[1]
Quick Reference Status
| Parameter | Status | Technical Note |
| Solution Stability (RT) | Moderate | Stable for 2–5 days. Susceptible to oxidative yellowing and CO₂ absorption. |
| Solution Stability (4°C) | Good | Stable for 2–4 weeks. Note: DMSO freezes at ~18.5°C. |
| Long-term Storage (-20°C) | Excellent | Stable for 6–12 months if protected from moisture cycles.[1] |
| Light Sensitivity | Moderate | Benzylic amines are prone to photo-oxidation; use amber vials.[1] |
| Reactivity Risk | Oxidation | Primary benzylic amines can slowly oxidize to imines/aldehydes in aerated DMSO. |
Core Stability Analysis & Mechanisms
The "Benzylic Amine" Vulnerability
While the N-methylbenzamide moiety is chemically robust (resistant to hydrolysis at neutral pH), the 3-aminomethyl group drives the instability profile.[1] In DMSO, two primary degradation pathways exist:
-
Aerobic Oxidation (Yellowing): DMSO is a polar aprotic solvent that dissolves oxygen well. Benzylic amines are susceptible to slow oxidation, forming imines and eventually aldehydes (e.g., 3-formyl-N-methylbenzamide).[1] This often manifests as a solution turning pale yellow over time.
-
Carbamylation (The "Mystery Precipitate"): Primary amines react avidly with atmospheric CO₂ to form carbamates (carbamic acid salts). DMSO is hygroscopic; if the vial is frequently opened, the absorbed water and CO₂ can cause the carbamate species to precipitate or alter the pH.
The DMSO "Freeze-Thaw" Hazard
Pure DMSO freezes at 18.5°C .[1] Storing stocks at 4°C ensures the solution is frozen.
-
Risk: Repeated freeze-thaw cycles induce "cryoconcentration," where the solute is excluded from the crystal lattice, creating zones of hyper-concentration.[1] This can lead to irreversible precipitation if the compound's solubility limit is exceeded locally.
-
Mitigation: Aliquot stocks to avoid multiple freeze-thaw cycles.
Degradation Pathways (Visualized)
The following diagram illustrates the potential chemical fate of 3-(aminomethyl)-N-methylbenzamide in suboptimal DMSO storage conditions.
Caption: Primary degradation routes: Carbamylation (top) and Oxidative Deamination (middle). Amide hydrolysis (bottom) is kinetically slow in pure DMSO.
Troubleshooting Guide (Q&A)
Q1: My DMSO stock solution turned from clear to pale yellow. Is it still usable?
Diagnosis: This indicates early-stage oxidative degradation of the benzylic amine.[1]
-
Mechanism: Formation of trace imine intermediates or N-oxides, which are often chromophores.[1]
-
Action:
-
If for biochemical screening (IC50): Discard. Oxidation products can act as "PAINS" (Pan-Assay Interference Compounds) or electrophiles that react with protein targets, yielding false positives.
-
If for qualitative HPLC: Likely still >95% pure. Verify with LC-MS.
-
Q2: I see a white precipitate upon thawing my DMSO stock.
Diagnosis: This is likely Carbamate formation or Cryoprecipitation .
-
Test: Add a small amount of dilute acid (e.g., 0.1 M HCl).
-
Prevention: Purge vials with Nitrogen/Argon before closing. Use septum caps to minimize air exposure.
Q3: Can I store this compound in "Wet DMSO" (DMSO/Water)?
Answer: Yes, but with caveats.
-
Evidence: A seminal study by Novartis demonstrated that ~85% of compounds are stable in DMSO containing 10% water at 4°C for 2 years.[2]
-
Risk for this compound: The amide bond is stable, but the amine is basic. Water increases the protonation state (stabilizing the amine against oxidation) but theoretically increases hydrolysis risk.
-
Verdict: 90:10 DMSO:Water is acceptable for storage at -20°C and may actually prevent freezing (DMSO/Water eutectics freeze lower than pure DMSO), reducing freeze-thaw stress.[1]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Stability Stock (10 mM)
-
Weighing: Weigh the solid into an amber glass vial (Class A borosilicate). Plastic vials (polypropylene) can leach plasticizers into DMSO.
-
Solvent: Add Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Tip: If anhydrous DMSO is unavailable, add activated 3Å molecular sieves to the solvent bottle 24h prior to use.
-
-
Dissolution: Vortex for 30 seconds. If necessary, sonicate at room temperature for <5 minutes. Avoid heating >40°C to prevent accelerated oxidation.
-
Inerting: Blow a gentle stream of Nitrogen or Argon over the headspace for 10 seconds.
-
Storage: Cap tightly with a PTFE-lined cap. Store at -20°C.
Protocol B: Rapid QC via LC-MS
Run this check if the stock is >6 months old.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV 254 nm and MS (ESI+).
-
Pass Criteria:
-
Main peak >95% area.
-
Absence of [M+16] peak (N-oxide) or [M-1+16] (Aldehyde/Ketone formation).[1]
-
References
-
PubChem. Compound Summary: N-methylbenzamide derivatives.[1][3][4] National Library of Medicine. Available at: [Link][1]
- Cheng, X. et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Validates the "Wet DMSO" storage concept used by Novartis).
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility & Stability Data. Technical Bulletin. Available at: [Link][1]
- Kozikowski, B.A. et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.
Sources
- 1. 926225-15-2|3-(Aminomethyl)-N-propylbenzamide|BLD Pharm [bldpharm.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(aminomethyl)-N-ethyl-N-methylbenzamide | C11H16N2O | CID 43262933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(aminomethyl)-N-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(aminomethyl)-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Introduction: The Challenge of Purity
3-(aminomethyl)-N-methylbenzamide is a bifunctional molecule containing a basic primary amine and a neutral amide. This duality, combined with impurities from its synthesis, can present unique purification challenges. Common impurities may include unreacted starting materials (e.g., 3-cyano-N-methylbenzamide, 3-formyl-N-methylbenzamide), reaction byproducts, and residual reagents. This guide provides a logical, science-first approach to tackling these issues head-on.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a persistent oil or a sticky, amorphous solid. How can I effectively purify it when standard recrystallization fails?
Expert Analysis: The inability of a crude product to crystallize is often due to the presence of significant impurities that disrupt the crystal lattice formation. Oily or sticky textures typically point to residual solvents, low-melting byproducts, or unreacted starting materials. In such cases, a multi-step purification strategy is often more effective than relying solely on recrystallization. An acid-base extraction is an excellent first-line technique for this compound, leveraging the basicity of the aminomethyl group.[1]
Recommended Strategy: Acid-Base Extraction
This technique separates basic compounds (your product) from neutral and acidic impurities.[1][2] The amine is protonated with acid to form a water-soluble salt, which moves into the aqueous phase, leaving non-basic impurities in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil/solid in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) two to three times. The protonated amine salt of your product will move into the aqueous layer.[3]
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded or analyzed for byproducts.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. Your product will deprotonate and precipitate out or form an oily layer.
-
Re-extraction: Extract the now-basic aqueous layer three times with a fresh portion of ethyl acetate or DCM. Your purified product is now in the organic phase.
-
Final Wash & Dry: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: My TLC analysis shows multiple spots. How do I identify the likely impurities and choose the right purification method?
Expert Analysis: A complex TLC profile indicates a mixture of compounds with varying polarities. Identifying these components is key to selecting an efficient purification strategy. The structure of 3-(aminomethyl)-N-methylbenzamide suggests the potential impurities listed in the table below.
Data Presentation: Common Impurities & Characteristics
| Impurity Name | Potential Source | Relative Polarity on Silica Gel | Key Differentiator |
| 3-Cyano-N-methylbenzamide | Unreacted starting material (nitrile reduction route) | Less polar than product | Lacks basic amine |
| 3-Formyl-N-methylbenzamide | Unreacted starting material (reductive amination route) | Less polar than product | Lacks basic amine |
| 3-(Hydroxymethyl)-N-methylbenzamide | Over-reduction byproduct | More polar than product | Lacks basic amine |
| Starting Carboxylic Acid | Unreacted starting material (amide coupling route) | Highly polar (streaks without modifier) | Acidic |
Mandatory Visualization: Purification Strategy Decision Flow
This diagram outlines a logical workflow for selecting a purification method based on the nature of your crude product.
Caption: Decision tree for selecting a purification method.
Q3: My compound streaks severely during flash column chromatography on silica gel. How can I achieve sharp, well-defined bands?
Expert Analysis: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and can protonate your basic aminomethyl group.[4] This strong, ionic interaction leads to tailing, streaking, and sometimes irreversible adsorption of the product onto the column, resulting in poor separation and low recovery.
The Solution: Neutralize the Stationary Phase
To counteract this, you must add a small amount of a volatile basic modifier to your mobile phase. This base competes with your product for the acidic sites on the silica, allowing your compound to travel smoothly down the column.
Experimental Protocol: Flash Chromatography with Basic Modifier
-
Slurry Preparation: When preparing your silica slurry, add ~1% triethylamine (TEA) or ammonium hydroxide to the non-polar solvent (e.g., hexanes or DCM).
-
Mobile Phase Preparation: Add the same basic modifier to both your "A" (non-polar, e.g., ethyl acetate/hexanes) and "B" (polar, e.g., methanol/DCM) solvents. A common starting point is 0.5-1% TEA in a gradient of methanol in dichloromethane.
-
Column Equilibration: Thoroughly equilibrate the packed column with your starting mobile phase containing the basic modifier before loading your sample.
-
Sample Loading: Load your sample (dissolved in a minimum amount of DCM or pre-adsorbed onto a small amount of silica) and begin the gradient.
-
Elution: The modified mobile phase will ensure your compound elutes as a sharp band, significantly improving separation from closely-eluting neutral impurities.[4]
Mandatory Visualization: Amine-Silica Interaction
Caption: Effect of a basic modifier on amine-silica interactions.
Q4: How can I confirm the purity of my final product and what level should I be aiming for?
Expert Analysis: Purity assessment is a critical final step. A single technique is often insufficient; orthogonal methods provide the most complete picture. For drug development professionals, purity of >98% by HPLC is a common target for intermediates.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5] A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is a typical starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the product. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.
Frequently Asked Questions (FAQs)
Q: What is a good solvent system for recrystallizing 3-(aminomethyl)-N-methylbenzamide? A: A polar protic solvent like isopropanol or ethanol, or a mixture such as ethyl acetate/heptane or toluene/ethanol can be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[7][8] Always start on a small scale to screen for the best solvent.
Q: Can I use a strong base like NaOH for the acid-base extraction? A: Yes, for the basification step, NaOH is effective. However, be mindful that amides can be susceptible to hydrolysis under harsh basic conditions, especially with prolonged exposure or heat. Using a weaker base like sodium bicarbonate or performing the basification at a low temperature (0-5 °C) is a safer practice.[2]
Q: My product is still slightly colored after purification. How can I remove color impurities? A: Trace amounts of highly conjugated impurities can cause coloration. A charcoal treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution, hold at temperature for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.
References
- Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 2, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 2, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved February 2, 2026, from [Link]
- Purification method. (n.d.). Google Patents.
- Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR. Retrieved February 2, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. (2024, December 1). PubMed. Retrieved February 2, 2026, from [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
-
N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. (2024, December 1). Sultan Qaboos University House of Expertise. Retrieved February 2, 2026, from [Link]
-
Nitrones for intramolecular 1,3-dipolar cycloadditions. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 2, 2026, from [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022, November 17). Organic Syntheses. Retrieved February 2, 2026, from [Link]
- Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.
-
Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025, November 11). MDPI. Retrieved February 2, 2026, from [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (n.d.). Ijaresm. Retrieved February 2, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-(aminomethyl)-N-methylbenzamide
Executive Summary & Route Selection
This guide addresses the scale-up challenges for 3-(aminomethyl)-N-methylbenzamide . While bench-scale synthesis often utilizes protecting groups (e.g., Boc-protection of the amine), kilogram-scale production demands higher atom economy.
The "Golden Route" for Scale-Up: We recommend the Nitrile Route , which avoids expensive deprotection steps and utilizes cost-effective starting materials.
-
Amidation: 3-cyanobenzoyl chloride + Methylamine
3-cyano-N-methylbenzamide. -
Hydrogenation: 3-cyano-N-methylbenzamide + H₂ (Cat.)
3-(aminomethyl)-N-methylbenzamide.
Workflow Visualization
Caption: Figure 1. The industrial "Nitrile Route" highlighting the critical divergence point where secondary amine impurities form during hydrogenation.
Module 1: The Amidation Step
Reaction: 3-cyanobenzoyl chloride + Methylamine
Protocol Overview
On a large scale, the biphasic Schotten-Baumann method is preferred over anhydrous conditions to manage the massive exotherm and solubility issues.
| Parameter | Recommendation | Rationale |
| Solvent System | Toluene / Water (Biphasic) | Toluene solubilizes the acid chloride; water acts as a heat sink and dissolves the HCl salt by-product. |
| Reagent Form | 40% Aqueous Methylamine | Easier to handle than gas on <10kg scale; provides the aqueous phase. |
| Temperature | < 10 °C (Addition) | Methylamine has a low BP (approx -6°C for free base); exotherm can cause rapid off-gassing. |
| Stoichiometry | 2.2 - 2.5 eq. Methylamine | Excess acts as the acid scavenger (HCl sponge). |
Troubleshooting Guide (Q&A)
Q: The reaction mixture solidified into a "brick" during methylamine addition. What happened?
-
Diagnosis: This is a supersaturation event . The product (3-cyano-N-methylbenzamide) has low solubility in cold toluene/water mixtures. Rapid precipitation traps unreacted acid chloride.
-
Fix: Increase the Toluene:Water ratio to 1:1. Ensure vigorous overhead stirring (impeller, not magnetic). If solidification occurs, stop addition, add more solvent, and allow the slurry to warm slightly (to 15°C) to regain fluidity before cooling back down.
Q: Yield is low (<70%), and I see 3-cyanobenzoic acid in the LCMS. Why?
-
Diagnosis: Hydrolysis competition . The methylamine addition was likely too slow or the temperature too high, allowing water to hydrolyze the acid chloride before the amine could react.
-
Fix: Ensure the acid chloride is dissolved in cold toluene before contacting the aqueous amine. Increase the addition rate of the amine while maintaining cooling capacity.
Q: Can I use Methylamine Gas instead of aqueous solution?
-
Diagnosis: Yes, and it is preferred for >50kg batches to maximize reactor volume efficiency.
-
Safety Warning: Methylamine gas is flammable and toxic. You must use a sparger to introduce the gas directly into the cold reaction mixture to ensure immediate dissolution and reaction.
Module 2: The Critical Reduction (Nitrile Hydrogenation)
Reaction: 3-cyano-N-methylbenzamide + H₂
This is the most technically demanding step. The primary failure mode is the formation of the Secondary Amine Dimer (two product molecules linked by a methylene bridge).
Mechanism of Impurity Formation
Caption: Figure 2. The "Von Braun" side-reaction mechanism. The highly reactive imine intermediate attacks the already formed product, expelling ammonia to form the dimer.
Protocol Overview
| Parameter | Recommendation | Rationale |
| Catalyst | Raney Nickel or Raney Cobalt | These are less active toward the condensation side-reaction than Palladium (Pd/C). |
| Additive | Ammonia (7M in Methanol) | CRITICAL. High ammonia concentration shifts the equilibrium away from condensation (Le Chatelier’s principle) and suppresses dimer formation. |
| Pressure | 5 – 10 bar (70-150 psi) | Higher pressure favors the rapid reduction of the imine to the primary amine, reducing the window for side reactions. |
| Solvent | Methanol (Anhydrous) | High solubility of the amide; compatible with ammonia. |
Troubleshooting Guide (Q&A)
Q: I am seeing 15-20% dimer impurity despite using Raney Nickel. Why?
-
Diagnosis: Ammonia Starvation . The local concentration of ammonia at the catalyst surface was too low.
-
Fix: Pre-saturate the methanol with ammonia gas or use commercially available 7N NH₃ in MeOH. The molar ratio of NH₃ to Substrate should be at least 2:1 , preferably 5:1 .
Q: The reaction stalled at 50% conversion. Adding more H₂ doesn't help.
-
Diagnosis: Catalyst Poisoning . The nitrile group or trace impurities (like sulfur from the acid chloride step) may have poisoned the catalyst.
-
Fix:
-
Ensure the intermediate from Module 1 is washed thoroughly with water to remove chloride salts.
-
Increase catalyst loading to 10-20 wt%.
-
Spike the reaction: Sometimes adding a fresh slurry of catalyst pushes it to completion.
-
Q: The product is green/blue after filtration.
-
Diagnosis: Nickel Leaching .[1] Raney Ni can leach into the product, especially in the presence of ammonia and amines which act as ligands.
-
Fix: Treat the crude filtrate with a metal scavenger (e.g., SiliaMetS® or activated carbon) before stripping the solvent. Alternatively, wash the final organic extraction with EDTA solution.
Module 3: Isolation & Stability
Q: The free base amine is an oil and turns yellow over time. How do I store it?
-
Issue: Benzylamines are prone to air oxidation (forming benzaldehydes/imines) and absorbing CO₂ (forming carbamates).
-
Recommendation: Do not store the free base. Convert it immediately to the Hydrochloride Salt .
-
Dissolve the crude amine oil in Ethanol or IPA.
-
Add 1.1 eq of HCl (in dioxane or IPA).
-
Cool to 0°C to crystallize the 3-(aminomethyl)-N-methylbenzamide HCl salt .
-
This salt is a stable, white solid suitable for long-term storage.
-
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.
-
Scale-Up Safety (Methylamine)
-
Synthetic Precedent (Similar Substrates)
-
Boehringer Ingelheim International GmbH. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. U.S. Patent No. 9,169,198. Washington, DC: U.S. Patent and Trademark Office. Link (Demonstrates the amidation of a cyano-benzoic ester with methylamine and subsequent processing).
-
-
Catalyst Selection for Nitriles
-
ChemicalBook. Synthesis and Applications of N-Methylbenzamide Derivatives. Link
-
Sources
Technical Support Center: Stability & Storage of 3-(Aminomethyl)-N-methylbenzamide
Executive Summary
You are likely encountering degradation issues stemming from the primary benzylic amine moiety of 3-(aminomethyl)-N-methylbenzamide. While the benzamide core is chemically robust, the free primary amine (-CH₂NH₂) is highly susceptible to atmospheric carbon dioxide (carbamate formation) and oxidative deamination .
This guide provides a root-cause analysis of these degradation pathways and actionable protocols to arrest them.
Module 1: Chemical Stability Profile (The "Why")
To prevent degradation, we must first understand the molecular vulnerabilities. The molecule contains two distinct nitrogen functionalities with vastly different stability profiles.
| Functional Group | Structure | Stability Risk | Primary Degradation Mechanism |
| Primary Benzylic Amine | -CH₂-NH₂ | HIGH | 1. Carbamate Formation: Reacts avidly with atmospheric CO₂ to form white, crusty carbamate salts.2. Oxidation: Slowly oxidizes to the imine and subsequently the aldehyde (benzaldehyde derivative) upon air exposure.[1] |
| Secondary Amide | -CO-NH-Me | LOW | Hydrolysis: Generally stable. Requires extreme pH (strong acid/base reflux) to hydrolyze. |
Visualizing the Degradation Pathways
The following diagram details exactly how the molecule breaks down when exposed to air (CO₂/O₂).
Figure 1: The primary amine is the "Achilles' heel," reacting rapidly with CO₂ to form carbamates and slowly oxidizing to aldehydes.
Module 2: Storage Best Practices (The "How")
The storage strategy depends entirely on whether you possess the Free Base (liquid/low-melting solid) or the HCl Salt (solid).
Scenario A: You have the Free Base (High Risk)
The free base is a "CO₂ sponge." If left uncapped on a benchtop, it will convert to a carbamate salt within hours.
Protocol: The "Argon Sandwich"
-
Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (which is permeable to O₂).
-
Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves).
Scenario B: You have the HCl Salt (Low Risk)
Protonating the amine blocks the lone pair, rendering it immune to oxidation and CO₂ absorption.
Protocol:
-
Container: Standard amber glass or high-quality plastic.
-
Temperature: 4°C is sufficient; -20°C is optimal for long-term (>1 year).
-
Precaution: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic salt.
Module 3: Troubleshooting & Recovery (The "Fix")
FAQ: Common Issues
Q: My clear oil turned into a white solid/crust. Is it ruined?
-
Diagnosis: This is likely Carbamate formation . The amine reacted with CO₂ in the air.
-
Solution: This is reversible .
-
Quick Fix: Dissolve the crust in a solvent (DCM or Ethyl Acetate) and wash with dilute NaOH. The base will drive off the CO₂ and regenerate the free amine.
-
Q: My sample has turned yellow. Can I use it?
-
Diagnosis: Yellowing indicates Oxidation (formation of N-oxides or imines/aldehydes).
-
Solution: This is irreversible but purifiable.
-
Fix: Purify via flash column chromatography (Amine-functionalized silica is recommended to prevent streaking).
-
Workflow: Decision Tree for Degraded Samples
Figure 2: Diagnostic workflow for assessing sample integrity based on visual cues.
Module 4: Experimental Validation (Self-Check)
Before using the compound in a critical reaction, perform this simple 1H NMR QC Check :
| Signal to Check | Expected Shift (CDCl₃) | Degradation Sign |
| Benzylic CH₂ | ~3.8 - 3.9 ppm (Singlet) | Split or Shifted: Indicates carbamate formation or salt formation. |
| Aldehyde Proton | ~10.0 ppm | New Peak: Indicates oxidative cleavage (severe degradation). |
| Amide N-Me | ~3.0 ppm (Doublet) | Unchanged: The amide group usually remains intact. |
References
-
Degradation of Benzylamines
- Mechanistic insight: Primary benzylamines react with atmospheric CO₂ to form carbam
-
Source:
-
CO₂ Capture by Amines
-
Amide Hydrolysis Stability
- Data: Benzamides require harsh acidic/basic conditions for hydrolysis, confirming the amine is the stability "weak link."
-
Source:
-
Handling of 3-(Aminomethyl)
- Safety & Storage: SDS data confirming "Store under inert atmosphere" and "Store at -20°C" for related benzamide deriv
-
Source:
Sources
Technical Support Center: Optimizing HPLC Separation of 3-(aminomethyl)-N-methylbenzamide and its Precursors
As a Senior Application Scientist, this guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(aminomethyl)-N-methylbenzamide and its synthetic precursors. The methodologies and troubleshooting advice presented here are grounded in established chromatographic principles to ensure scientific integrity and reliable results.
Troubleshooting Guide
This section addresses specific, common issues encountered during the HPLC analysis of 3-(aminomethyl)-N-methylbenzamide. The molecule's key structural features—a basic primary amine, an amide, and an aromatic ring—present unique chromatographic challenges that are addressed below.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical, Gaussian peak is ideal for accurate integration and quantification. Deviations like tailing or fronting indicate undesirable interactions within the chromatographic system.
My primary analyte peak, 3-(aminomethyl)-N-methylbenzamide, is tailing severely. What is the cause and how can I fix it?
Answer:
Peak tailing for this specific analyte is most commonly caused by secondary ionic interactions between the protonated aminomethyl group (a primary amine) and acidic residual silanol groups on the surface of traditional silica-based stationary phases. This is a prevalent issue when analyzing basic compounds.
Recommended Solutions:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH. By lowering the pH, you ensure the primary amine is fully and consistently protonated. A pH between 2.5 and 4.0 is an excellent starting point. This suppresses the ionization of silanol groups on the column packing, minimizing the secondary interactions that cause tailing. Use a buffer (e.g., 10-20 mM phosphate or acetate) to maintain a stable pH throughout the run.[1]
-
Use a Modern, High-Purity Column: Employ a column packed with high-purity silica that has been thoroughly end-capped. End-capping neutralizes most of the accessible silanol groups. Columns specifically marketed for the analysis of basic compounds are highly recommended as they offer better peak shape without the need for mobile phase modifiers.
-
Add a Competing Base: If modifying the pH or changing the column is not feasible, adding a small concentration (e.g., 0.1% triethylamine) of a "competing base" to the mobile phase can be effective. The competing base will preferentially interact with the active silanol sites, masking them from your analyte and improving peak symmetry.[2]
My peaks are fronting. What are the likely causes?
Answer:
Peak fronting is typically less common than tailing for this analyte but can occur under specific conditions. It is characterized by a leading edge that is less steep than the trailing edge.
Potential Causes & Solutions:
-
Column Overload: You may be injecting too much sample mass onto the column.[3] This overwhelms the stationary phase, leading to a portion of the analyte molecules traveling through the column unretained, causing fronting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase's starting conditions, it can cause the peak to distort and front.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[3] If sample solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Issue 2: Insufficient Resolution
I cannot separate 3-(aminomethyl)-N-methylbenzamide from its closely related precursors. How can I improve the resolution?
Answer:
Achieving baseline separation between a final product and its precursors is a common goal in process monitoring and purity analysis. Since the precursors (e.g., 3-cyano-N-methylbenzamide or 3-formyl-N-methylbenzamide) have different polarities than the final amine-containing product, resolution can be systematically optimized by manipulating the mobile phase and gradient.
Recommended Optimization Strategy:
-
Adjust Organic Solvent Percentage: In reversed-phase chromatography, decreasing the amount of organic solvent (typically acetonitrile or methanol) in the mobile phase increases retention time and can improve the separation between peaks.[5][6] If using an isocratic method, systematically lower the percentage of the organic component.
-
Optimize the Gradient Slope: For complex mixtures with components of varying polarities, a gradient elution is highly effective.[7] A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will provide more time for the analytes to interact with the stationary phase, leading to better resolution.
-
Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and can offer different selectivities (i.e., changes in the relative spacing of peaks). If you are using acetonitrile and resolution is poor, developing a method with methanol is a powerful way to alter the separation.
-
Adjust Temperature: Increasing the column temperature will decrease the mobile phase viscosity, which can improve column efficiency. It can also subtly change selectivity. Experiment with temperatures between 30°C and 45°C to see if resolution improves.
Issue 3: Retention Time Variability
My retention times are drifting from one injection to the next. What could be causing this instability?
Answer:
Consistent retention times are critical for reliable peak identification. Drifting retention times often point to issues with the HPLC system itself or inadequate method parameters.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to allow 10-15 column volumes of the starting mobile phase to pass through the column after a gradient run.[4]
-
Mobile Phase pH Instability: If you are not using a buffer, or the buffer is too weak, the mobile phase pH can be inconsistent. For an ionizable compound like 3-(aminomethyl)-N-methylbenzamide, even small pH shifts can cause significant changes in retention time.
-
Solution: Use a buffer with a pKa close to the desired pH and ensure its concentration is sufficient (10-20 mM).
-
-
Pump Performance: Inconsistent flow rates due to pump seal failure, leaks, or air bubbles in the system will cause retention times to vary. Check the system pressure for any unusual fluctuations.[8]
-
Temperature Fluctuations: A lack of temperature control can lead to retention time drift. Using a thermostatted column compartment is essential for reproducible chromatography.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 3-(aminomethyl)-N-methylbenzamide and its precursors?
Answer:
A reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.[6][9] A robust starting point provides a foundation that can be fine-tuned for optimal performance.
Recommended Starting Method Parameters:
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm | A C18 column is a general-purpose reversed-phase column with good hydrophobicity for retaining aromatic compounds.[10] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides an acidic pH to ensure the primary amine is protonated, leading to better peak shape. For MS compatibility, use formic acid.[11] |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier that provides good efficiency for aromatic compounds.[12] |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is an effective way to quickly elute all compounds of interest and determine their approximate retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable operating conditions and reduces mobile phase viscosity. |
| Detection | UV at 254 nm | The benzamide structure contains a chromophore that absorbs well in the UV range.[1][10] |
| Injection Vol. | 5-10 µL | A small volume minimizes the potential for peak distortion from solvent effects or column overload. |
Q2: How do I choose the right HPLC column?
Answer:
Column selection is based on the physicochemical properties of your analytes. For 3-(aminomethyl)-N-methylbenzamide, the key factors are its moderate polarity and the presence of a basic amine.
-
Stationary Phase Chemistry:
-
C18 (L1): The most common and a great starting point due to its hydrophobic nature, which is well-suited for retaining aromatic compounds.[13]
-
Phenyl-Hexyl: This phase can offer alternative selectivity for aromatic compounds through pi-pi interactions between the phenyl ligands and your analyte's aromatic ring. It can be a good choice if resolution is challenging on a C18.
-
Polar-Embedded: These phases (e.g., amide or carbamate embedded in the alkyl chain) are designed to reduce interactions with residual silanols, offering excellent peak shape for basic compounds even at mid-range pH. They are also more stable in highly aqueous mobile phases.
-
-
Particle Size and Column Dimensions:
-
For standard HPLC, 3.5 µm or 5 µm particles in a 150 mm x 4.6 mm column provide a good balance of efficiency and backpressure.
-
For faster analysis (UPLC), columns with sub-2 µm particles can be used, but this requires an HPLC system capable of handling higher backpressures.[11]
-
Q3: When should I use a gradient versus an isocratic elution?
Answer:
The choice depends on the complexity of your sample and the range of polarities of the analytes.
-
Use Isocratic Elution When:
-
You are analyzing only a few compounds with similar polarities.
-
Your goal is a simple, fast, and robust quality control method.
-
An isocratic method avoids the need for column re-equilibration between runs, saving time.
-
-
Use Gradient Elution When:
-
You are separating a complex mixture containing compounds with a wide range of polarities (like a final product and multiple, structurally different precursors).[7]
-
Some of your analytes are strongly retained and would take too long to elute under isocratic conditions.
-
A gradient can improve peak shape for later-eluting peaks, as the increasing solvent strength counteracts peak broadening.
-
Experimental Workflow & Optimization Strategy
The following diagram outlines a logical workflow for the systematic optimization of your HPLC method.
Caption: A logical workflow for HPLC method development and optimization.
References
- SIELC. (n.d.). Separation of 3-Amino-4-methylbenzamide on Newcrom R1 HPLC column.
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water.
- Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ResearchGate. (2017). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- ResearchGate. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- Phenomenex. (2024). Understanding Peak Fronting in HPLC.
- ResearchGate. (2000). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Benchchem. (2024). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
- Taylor & Francis Group. (2006). Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chromatography.
- ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- ResearchGate. (2021). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- YouTube. (2021). Understanding Reverse Phase Selectivity for Different Compound Classes.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Springer. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- iosrphr.org. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- PubMed Central. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. moravek.com [moravek.com]
- 7. NEMI Method Summary - D5315 [nemi.gov]
- 8. agilent.com [agilent.com]
- 9. iosrphr.org [iosrphr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 3-Amino-4-methylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Reduction of 3-Cyanobenzamide Derivatives
This technical guide addresses the reduction of 3-cyanobenzamide derivatives, focusing on chemoselectivity and side reaction management.
Topic: Troubleshooting Side Reactions & Chemoselectivity in Nitrile Reduction Target Product: 3-(Aminomethyl)benzamide (typically) or 3-(aminomethyl)benzylamine Audience: Medicinal Chemists, Process Chemists
Executive Summary & Reaction Landscape
The reduction of 3-cyanobenzamide presents a classic chemoselectivity challenge. The molecule contains two reducible functionalities: the nitrile (-CN) and the amide (-CONH₂) . The outcome depends entirely on the reducing system employed.
-
Target A (Chemoselective): Reduction of Nitrile only
3-(Aminomethyl)benzamide .-
Preferred Method: Catalytic Hydrogenation (Raney Ni, Pd/C) or CoCl₂/NaBH₄.
-
-
Target B (Global Reduction): Reduction of both Nitrile and Amide
3-(Aminomethyl)benzylamine (diamine).-
Preferred Method: Strong hydrides (LiAlH₄, BH₃·DMS).
-
The following guide focuses on Target A , as preserving the amide while reducing the nitrile is the most frequent source of difficulty and side reactions.
Reaction Pathway Map
The diagram below illustrates the competing pathways. The Red paths indicate side reactions to avoid.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing a large 'dimer' peak in LCMS (M+ = 2x Product - NH₃)."
Diagnosis: Secondary Amine Formation. This is the most common side reaction in nitrile hydrogenation. The primary amine product acts as a nucleophile, attacking the intermediate imine (Ar-CH=NH) to form a secondary amine (dimer).
Corrective Actions:
-
Add Ammonia (NH₃): Saturate your solvent (usually Methanol) with ammonia gas or use 7N NH₃ in MeOH. The excess ammonia shifts the equilibrium away from the secondary amine and prevents the primary amine from attacking the imine.
-
Acidic Conditions: Run the hydrogenation in acetic acid or with 1-2 equivalents of HCl/H₂SO₄. This protonates the primary amine product immediately upon formation (
), rendering it non-nucleophilic and unable to attack the imine. -
Change Catalyst: Raney Nickel is often superior to Pd/C for suppressing dimerization, especially when used with ammonia.
Issue 2: "My amide group disappeared, and I have a diamine."
Diagnosis: Over-reduction (Chemoselectivity Failure). You likely used a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·DMS / BH₃·THF) .
-
Note: While Borane is excellent for reducing amides to amines, it is poor for chemoselective nitrile reduction in the presence of an amide.
Corrective Actions:
-
Switch to Catalytic Hydrogenation: Use H₂ (balloon or Parr shaker) with Raney Nickel or Pd/C .[1] Amides are kinetically stable to catalytic hydrogenation under standard conditions (RT to 50°C, <100 psi).
-
Use Cobalt Boride (The "Magic" Mix): If you lack hydrogenation equipment, use Sodium Borohydride (
) with Cobalt(II) Chloride ( ). This generates "Cobalt Boride" in situ, which selectively reduces nitriles to amines without touching the amide.
Issue 3: "The reaction stalled, and I isolated the starting material."
Diagnosis: Catalyst Poisoning. Nitriles (and the amines produced) are strong ligands that can bind to metal surfaces (Pd, Pt, Ni), poisoning the catalyst.
Corrective Actions:
-
Increase Catalyst Loading: Standard 10 wt% loading might be insufficient. Try 20-50 wt% (wet basis) for Raney Ni.
-
Raise Pressure: Nitrile reduction often requires higher pressure (50–100 psi) compared to nitro reduction.
-
Check Solubility: 3-Cyanobenzamide has poor solubility in non-polar solvents. Ensure it is fully dissolved in MeOH, EtOH, or THF. If it precipitates on the catalyst, the reaction stops.
Reagent Selection Matrix
Use this table to select the correct reagent based on your desired outcome.
| Reagent System | Target Product | Selectivity (Nitrile vs Amide) | Risk of Dimerization | Comments |
| H₂ / Raney Ni | Benzamide | Excellent (Amide inert) | Low (with NH₃) | Best general method. Requires special handling of pyrophoric Ni. |
| H₂ / Pd/C | Benzamide | Good | High | Requires acidic media or NH₃ to prevent dimers.[2] Slower than Raney Ni.[3] |
| NaBH₄ + CoCl₂ | Benzamide | Excellent | Low | "Chemical" alternative to H₂ gas. Very selective. |
| BH₃·DMS / THF | Benzylamine | Poor (Reduces both) | Low | Will reduce the amide to an amine. Avoid if preserving amide. |
| LiAlH₄ | Benzylamine | None (Reduces both) | Low | Will reduce everything. |
Validated Experimental Protocols
Protocol A: Chemoselective Reduction using Raney Nickel (Recommended)
Best for: Preserving the amide group and minimizing dimers.
-
Preparation: Wash Raney Nickel (approx. 20 wt% of substrate mass) with water (x3) and methanol (x3) to remove alkali. Caution: Raney Ni is pyrophoric; keep wet at all times.
-
Dissolution: Dissolve 3-cyanobenzamide (1.0 equiv) in Methanolic Ammonia (7N NH₃ in MeOH).
-
Why? The ammonia suppresses secondary amine formation.
-
-
Reaction: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Purge with N₂ then H₂. Pressurize to 50 psi (3.5 bar) H₂. Shake/stir at Room Temperature for 4–12 hours.
-
Workup: Filter through a Celite pad (keep wet!) to remove catalyst. Rinse with MeOH.[4][5] Concentrate the filtrate under reduced pressure.
-
Purification: The residue is usually the clean primary amine. If minor dimers form, recrystallize from EtOH/Ether.
Protocol B: Chemical Reduction (NaBH₄ / CoCl₂)
Best for: Labs without high-pressure hydrogenation equipment.
-
Setup: Dissolve 3-cyanobenzamide (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in Methanol. The solution will be pink/purple.
-
Addition: Cool to 0°C. Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.
-
Observation: The solution will turn black (formation of Cobalt Boride active species) and evolve H₂ gas vigorously.
-
-
Completion: Stir at RT for 1–2 hours.
-
Quench: Carefully add 3N HCl to destroy excess hydride and dissolve the cobalt sludge. Make the solution alkaline (pH > 10) with conc. NH₄OH to liberate the free amine.
-
Extraction: Extract with DCM or EtOAc (Note: 3-(aminomethyl)benzamide is water-soluble; salting out the aqueous layer with NaCl helps).
References
- Chemoselectivity of Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. (Classic text on Raney Ni selectivity).
- Prevention of Secondary Amines: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Cobalt Boride Reduction: Satoh, T., et al. "Selective reduction of nitriles to primary amines with sodium borohydride-cobalt(II) chloride." Tetrahedron Letters, 1969.[6] Link
-
Borane Reactivity: Brown, H. C., et al. "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982. Link (Confirms Borane reduces amides effectively).
-
Raney Nickel Protocols: "Raney Nickel CTH Reduction of Nitro/Nitrile Groups." Hive Methods Discourse. Link
Sources
Navigating the Nuances of Purifying 3-(aminomethyl)-N-methylbenzamide: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals grappling with the work-up and purification of 3-(aminomethyl)-N-methylbenzamide. The unique bifunctional nature of this molecule, possessing both a basic primary amine and a neutral amide, presents specific challenges that necessitate a carefully designed purification strategy. This document moves beyond generic protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your work-up procedure effectively.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of 3-(aminomethyl)-N-methylbenzamide in a question-and-answer format.
Q1: Why is my product lost during aqueous work-up?
A1: The primary reason for product loss during aqueous work-up is the protonation of the basic aminomethyl group in acidic conditions. With a pKa of its conjugate acid estimated to be around 9.3 (similar to benzylamine), the aminomethyl group will be fully protonated and thus highly water-soluble at neutral or acidic pH.[1][2][3][4] Washing the organic layer with neutral or acidic water will extract your product into the aqueous phase.
Troubleshooting:
-
pH Control is Critical: Before extraction, ensure the aqueous phase is basic, with a pH of at least 11, to keep the aminomethyl group in its neutral, less water-soluble form.[5][6]
-
Minimize Emulsions: Emulsions can trap your product. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
Q2: My product streaks badly on a standard silica gel column, and the yield is low. What's happening?
A2: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[3][7] These acidic sites strongly and often irreversibly bind to the basic aminomethyl group of your product, leading to significant tailing (streaking) and product loss on the column.[3][8]
Troubleshooting:
-
Avoid Standard Silica Gel: It is generally not recommended for the purification of basic amines.
-
Use Amine-Functionalized Silica: This type of silica has been treated to cap the acidic silanol groups, providing a more inert surface for the purification of basic compounds.[8][9][10]
-
Add a Competing Base to the Mobile Phase: If you must use standard silica, adding a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to your eluent can help by competing with your product for the acidic sites on the silica.[3]
Q3: I've isolated my product, but it's an oil and won't crystallize. How can I induce crystallization?
A3: The presence of minor impurities can sometimes inhibit crystallization. Also, the choice of solvent is crucial for successful recrystallization.[11]
Troubleshooting:
-
Ensure High Purity: First, ensure your product is sufficiently pure using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If impurities are present, consider re-purification.
-
Solvent Screening: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[11] For a molecule like 3-(aminomethyl)-N-methylbenzamide, consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. A patent for a similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide, suggests recrystallization from ethanol.
-
Induce Crystallization: If your purified product remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if you have one.
Q4: Can I use a simple acid wash to remove basic impurities?
A4: No, a simple acid wash will also remove your desired product by protonating the aminomethyl group and making it water-soluble. A more nuanced pH-controlled extraction is necessary.
II. Optimized Work-Up and Purification Protocols
This section provides detailed, step-by-step protocols for the effective work-up and purification of 3-(aminomethyl)-N-methylbenzamide.
Protocol 1: pH-Controlled Liquid-Liquid Extraction
This protocol is designed to separate your product from non-basic organic impurities.
Underlying Principle: This procedure leverages the basicity of the aminomethyl group. By carefully adjusting the pH of the aqueous phase, we can selectively move the product between the organic and aqueous layers, leaving impurities behind.
Step-by-Step Procedure:
-
Initial Organic Extraction:
-
After the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a mild base).
-
Extract the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers.
-
-
Acidic Extraction to Isolate the Product:
-
Extract the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl) two to three times. Your product will move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Combine the acidic aqueous layers.
-
-
Removal of Acidic Impurities (Optional):
-
Wash the combined acidic aqueous layer with a fresh portion of organic solvent to remove any acidic or neutral impurities that may have carried over.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 5 M NaOH) with stirring until the pH is >11. You can monitor the pH with pH paper or a pH meter.
-
Extract the now basic aqueous layer two to three times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane). Your deprotonated product will now be in the organic phase.
-
Combine these organic layers.
-
-
Final Washing and Drying:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
Option A: Amine-Functionalized Silica Gel Chromatography
This is the recommended method for chromatographic purification.
Underlying Principle: Amine-functionalized silica provides an inert stationary phase that minimizes the strong interactions with the basic product, allowing for effective separation based on polarity.[8][9][10]
Step-by-Step Procedure:
-
Column Packing: Pack a column with amine-functionalized silica gel using a suitable solvent system, such as hexane/ethyl acetate.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A typical starting gradient could be 0-50% ethyl acetate in hexane.[9] The optimal gradient should be determined by TLC analysis using amine-functionalized TLC plates.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Option B: Mixed-Mode Chromatography
For particularly challenging separations, mixed-mode chromatography offers a powerful alternative.
Underlying Principle: Mixed-mode chromatography utilizes a stationary phase with multiple functionalities (e.g., ion-exchange and hydrophobic).[1][6] This allows for separation based on multiple molecular properties, providing unique selectivity for complex molecules.
Step-by-Step Procedure:
-
Column Selection: Choose a mixed-mode column with both cation-exchange and reversed-phase properties.
-
Method Development: Develop a suitable mobile phase system. This will typically involve an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer will be critical in controlling the retention of the amine.
-
Purification: Follow the manufacturer's instructions for the specific mixed-mode column, as operating conditions can vary significantly.
Protocol 3: Recrystallization
Underlying Principle: This technique purifies crystalline solids by exploiting differences in solubility between the desired compound and impurities in a given solvent.[11]
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Good solvents will not dissolve the product at room temperature but will dissolve it upon heating. Try solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the product is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
III. Visualizing the Workflow
Diagram 1: pH-Controlled Extraction Workflow
Caption: pH-controlled extraction of 3-(aminomethyl)-N-methylbenzamide.
Diagram 2: Logic of pH-Dependent Solubility
Caption: State of the product and impurities at different pH values.
IV. Quantitative Data Summary
| Parameter | Value | Significance | Source(s) |
| pKa of Benzylamine Conjugate Acid | ~9.34 | A good estimate for the pKa of the aminomethyl group's conjugate acid. Dictates the pH required for extraction. | [1][2][3][4] |
| Recommended pH for Basic Extraction | > 11 | Ensures the aminomethyl group is in its neutral form for efficient extraction into an organic solvent. | [5][6] |
V. References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
National Center for Biotechnology Information. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. [Link]
-
Biotage. When should I use an amine-bonded silica for flash chromatography?. [Link]
-
ResearchGate. Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
-
Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
PubMed. High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. [Link]
-
Cytiva. Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
Study Mind. Organic Analysis - Identification of Functional Groups (A-Level Chemistry). [Link]
-
Sultan Qaboos University House of Expertise. High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. [Link]
-
ACS Publications. Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. [Link]
-
Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry Steps. How to Name a Compound with Multiple Functional Groups. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
-
Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]
-
National Center for Biotechnology Information. Benzylamine. [Link]
-
Wikipedia. Benzylamine. [Link]
-
YouTube. Why Do Amines Adhere To Silica Gel Columns?. [Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantifying 3-(aminomethyl)-N-methylbenzamide in Biological Matrices
Welcome to the technical support center for the bioanalysis of 3-(aminomethyl)-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this compound in complex biological matrices. The methodologies and advice provided herein are grounded in established bioanalytical principles to ensure data integrity and regulatory compliance.
Frequently Asked Questions (FAQs)
This section addresses common inquiries that arise during the development and validation of bioanalytical methods for 3-(aminomethyl)-N-methylbenzamide.
Q1: What is the most suitable analytical technique for quantifying 3-(aminomethyl)-N-methylbenzamide in plasma or urine?
A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like 3-(aminomethyl)-N-methylbenzamide in biological matrices.[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte amidst a complex mixture of endogenous compounds.[4][5] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for specific detection and quantification, minimizing interferences.[2]
Q2: How do I choose an appropriate internal standard (IS) for this assay?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ³H- or ¹³C-labeled 3-(aminomethyl)-N-methylbenzamide).[6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6][7] This co-elution and similar ionization response effectively compensates for variability in sample preparation and matrix effects.[6][8] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[7]
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting components from the biological matrix.[9][10] This can lead to inaccurate and imprecise results.[11] To minimize matrix effects:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) to effectively remove interfering matrix components such as phospholipids and proteins.[12][13]
-
Chromatographic Separation: Develop a chromatographic method that separates the analyte from the bulk of the matrix components.[14]
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[8][15]
Q4: What are the key stability assessments I need to perform?
A4: Ensuring the stability of 3-(aminomethyl)-N-methylbenzamide in the biological matrix is critical for generating reliable data.[16] Key stability experiments, as recommended by regulatory guidelines like the FDA's Bioanalytical Method Validation guidance, include:[17][18][19]
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine stability at room temperature for the duration of sample handling and preparation.
-
Long-Term Stability: Evaluate stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.
-
Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.[20]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of 3-(aminomethyl)-N-methylbenzamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. Since the analyte has a primary amine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point to ensure consistent protonation.[21] 2. Flush the column with a strong solvent or replace it if necessary. 3. Consider a different column chemistry or mobile phase additives. |
| Low Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample processing. 3. Adsorption to container surfaces. | 1. Optimize the SPE protocol (e.g., sorbent type, wash, and elution solvents). For an amine-containing compound, a cation-exchange SPE sorbent can be effective.[22][23] 2. Perform sample processing at a lower temperature (e.g., on ice). 3. Use low-binding tubes and plates. |
| High Background Noise or Interferences | 1. Insufficiently selective sample cleanup. 2. Contamination from solvents, reagents, or labware. 3. Carryover from previous injections. | 1. Refine the SPE wash steps to more effectively remove matrix components. 2. Use high-purity solvents and reagents and ensure all labware is clean. 3. Optimize the autosampler wash procedure with a strong organic solvent. |
| Inconsistent Internal Standard Response | 1. Inconsistent addition of IS to samples. 2. Variability in sample extraction. 3. Ion suppression/enhancement affecting the IS differently than the analyte (if not a SIL-IS).[24] | 1. Ensure precise and accurate pipetting of the IS solution. 2. Re-evaluate and optimize the sample preparation method for better consistency. 3. If using a structural analog, investigate chromatographic conditions to minimize differential matrix effects. The best solution is to use a SIL-IS.[7] |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inappropriate weighting of the regression model. 3. Issues with standard preparation. | 1. Narrow the calibration range or dilute high-concentration samples. 2. Apply a weighted linear regression (e.g., 1/x or 1/x²). 3. Prepare fresh calibration standards and verify their accuracy. |
Troubleshooting Workflow
This diagram illustrates a logical approach to diagnosing and resolving analytical issues.
Caption: A systematic workflow for troubleshooting bioanalytical issues.
Detailed Protocols
The following protocols provide a starting point for the development of a robust bioanalytical method for 3-(aminomethyl)-N-methylbenzamide.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol utilizes a mixed-mode cation-exchange SPE for efficient cleanup and concentration of the analyte.
Materials:
-
Mixed-mode Cation-Exchange SPE Cartridges
-
Human Plasma (K2EDTA)
-
Internal Standard (ideally, a stable isotope-labeled version of the analyte)
-
Reagents: Phosphoric Acid, Methanol, Acetonitrile, Ammonium Hydroxide
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
SPE Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nebiolab.com [nebiolab.com]
- 15. researchgate.net [researchgate.net]
- 16. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. youtube.com [youtube.com]
- 19. hhs.gov [hhs.gov]
- 20. database.ich.org [database.ich.org]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. nebiolab.com [nebiolab.com]
Validation & Comparative
Comparative Guide: 3-aminobenzamide vs. 3-(aminomethyl)-N-methylbenzamide
This guide provides an in-depth technical comparison between the classic PARP inhibitor 3-aminobenzamide (3-AB) and the structural analog 3-(aminomethyl)-N-methylbenzamide .
Based on current structure-activity relationship (SAR) data in the field of poly(ADP-ribose) polymerase (PARP) inhibition, this comparison highlights the critical distinction between a functional inhibitor (3-AB) and a structural probe/negative control (3-(aminomethyl)-N-methylbenzamide).
Executive Summary
-
3-aminobenzamide (3-AB): The prototypical, first-generation PARP-1/2 inhibitor. It is a weak, competitive inhibitor of NAD+ used extensively to validate PARP-dependent pathways in early research.
-
3-(aminomethyl)-N-methylbenzamide: A structural analog likely functioning as a negative control or inactive probe .
-
Critical SAR Insight: The N-methylation of the benzamide moiety typically abolishes PARP inhibitory activity by disrupting the essential hydrogen bond network with the enzyme's active site (Gly863/Ser904).
-
Note: If the "N-methyl" refers to the aminomethyl tail (i.e., 3-[(methylamino)methyl]benzamide), the compound would retain activity. However, standard nomenclature dictates that "N-methylbenzamide" refers to the amide nitrogen, rendering it inactive.
-
Chemical & Structural Analysis
The efficacy of benzamide-based PARP inhibitors relies on their ability to mimic the nicotinamide moiety of NAD+.[1]
| Feature | 3-aminobenzamide (3-AB) | 3-(aminomethyl)-N-methylbenzamide |
| CAS Number | 3544-24-9 | 515131-51-8 |
| Core Structure | Benzamide (Primary Amide) | N-methylbenzamide (Secondary Amide) |
| 3-Position | Amino group ( | Aminomethyl group ( |
| Amide Function | Primary ( | Secondary ( |
| Pharmacology | Active (Weak) | Inactive / Negative Control |
| Solubility | Moderate (DMSO/Ethanol) | High (due to basic aminomethyl group) |
Structural Visualization (DOT)
The following diagram illustrates the binding mode difference. 3-AB fits into the nicotinamide pocket, while the N-methyl group of the analog clashes with the active site residues.
Caption: Mechanism of Action Comparison. The primary amide of 3-AB is essential for binding. The N-methyl group in the analog disrupts this interaction.
Pharmacological Performance
Potency (
) & Selectivity
-
3-aminobenzamide:
-
(PARP-1): 5 – 30
(Cell-free assay). - (Cellular): ~1 – 5 mM (High concentrations required due to poor permeability and weak potency).
-
Mechanism: Competitive inhibitor of NAD+.
-
Selectivity: Poor. At high concentrations (>1 mM), it can inhibit other enzymes and act as a free radical scavenger, confounding data interpretation.
-
(PARP-1): 5 – 30
-
3-(aminomethyl)-N-methylbenzamide:
-
(PARP-1): Predicted > 1000
(Essentially Inactive). -
Application: Used as a negative control to distinguish true PARP inhibition from off-target effects (e.g., antioxidant properties) of benzamide structures.
-
Why use it? If 3-AB shows an effect but the N-methyl analog does not, the effect is likely due to PARP inhibition. If both show an effect, the mechanism is likely off-target (e.g., radical scavenging).
-
(PARP-1): Predicted > 1000
Experimental Data Summary
| Assay Type | 3-aminobenzamide (Active) | 3-(aminomethyl)-N-methylbenzamide (Control) |
| PARP Enzyme Assay | inhibits NAD+ consumption | No inhibition |
| H2O2 Cytotoxicity | Protects cells (prevents NAD+ depletion) | No protection |
| DNA Repair Foci | Traps PARP (weakly) / Delays repair | No effect |
| Antioxidant Activity | Moderate (confounding factor) | Moderate (similar scaffold) |
Experimental Protocols
A. In Vitro PARP Activity Assay (Colorimetric)
Purpose: To quantify the inhibitory potency of 3-AB vs. the control analog.
Reagents:
-
Purified PARP-1 enzyme (0.5 U/well).
-
Substrate: Biotinylated NAD+.
-
Activated DNA (Histone-coated plate).
-
Inhibitors: 3-AB (Stock 100 mM in DMSO), Analog (Stock 100 mM in DMSO).
Protocol:
-
Preparation: Dilute inhibitors in 1x PARP Buffer to varying concentrations (0.1
– 1000 ). -
Incubation: Add 10
of inhibitor to histone-coated wells containing 20 PARP enzyme. Incubate for 15 min at RT. -
Reaction: Initiate by adding 20
of PARP Cocktail (Biotin-NAD+ + Activated DNA). -
Running: Incubate for 60 min at RT.
-
Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min.
-
Readout: Add TMB substrate. Stop with 2N
. Read OD450. -
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: 3-AB yields a sigmoidal dose-response (
~10 ). The N-methyl analog should show a flat line (no inhibition).
-
B. Cellular "Spare the NAD+" Assay
Purpose: To verify bioactivity in living cells (e.g., HeLa or CHO).
-
Seed Cells: 10,000 cells/well in 96-well plate.
-
Pre-treatment: Treat with 3-AB (2 mM) or Analog (2 mM) for 1 hour.
-
Note: High concentration is standard for first-gen benzamides.
-
-
Damage Induction: Add
(500 ) or MNNG (100 ) to induce DNA breaks and PARP hyperactivation. -
Incubation: Incubate for 4 hours.
-
NAD+ Measurement: Lyse cells and measure intracellular NAD+ levels using a cycling enzymatic assay.
-
Result:
-
Control (No Drug): Massive NAD+ depletion (PARP hyperactivation).
-
3-AB Treated: NAD+ levels preserved (PARP inhibited).
-
Analog Treated: NAD+ depletion occurs (PARP active).
-
-
Decision Logic for Researchers
Use the following logic tree to determine which compound to use in your study.
Caption: Decision tree for selecting between 3-AB (Active) and its N-methyl analog (Control).
References
-
Standard PARP Inhibitor Protocols & 3-AB Characteriz
- Source: Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors.
- Relevance: Defines 3-aminobenzamide as the prototype competitive inhibitor and discusses the structural requirements (primary amide) for activity.
-
Structure-Activity Rel
- Source: Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry.
- Relevance: Establishes the "benzamide pharmacophore" rule: The carboxamide nitrogen must be unsubstituted (primary) to hydrogen bond with the catalytic glutamate/glycine residues.
-
Use of Inactive Analogs as Controls
-
Chemical Vendor Data (Compound Verific
- Source: NIH PubChem / ChemScene.
- Relevance: Confirms the existence of 3-(Aminomethyl)-N-methylbenzamide (CAS 515131-51-8) as a commercially available research chemical.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzamide-Based PARP Inhibitors in Cancer Cell Lines
This guide provides an in-depth comparative study of prominent benzamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors, focusing on their efficacy and mechanisms of action in various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of these critical cancer therapeutics.
Introduction: The Central Role of PARP Inhibition and the Benzamide Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP1, the most well-characterized member, detects DNA damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins.[1][2]
The therapeutic strategy of PARP inhibition hinges on the concept of "synthetic lethality."[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[3][5] These cells are unable to repair these DSBs, resulting in genomic instability and cell death.[6]
The benzamide moiety is a key pharmacophore in many potent PARP inhibitors.[7] It mimics the nicotinamide portion of the PARP substrate NAD+, competitively binding to the enzyme's catalytic domain and inhibiting its activity.[1][8] This guide will compare several key benzamide-based PARP inhibitors: Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib.
Mechanism of Action: Beyond Catalytic Inhibition
While all benzamide-based PARP inhibitors compete with NAD+ to block the catalytic activity of PARP1 and PARP2, their cytotoxicity is not solely dependent on this action.[1][9] A critical and differentiating mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's release and obstructing DNA replication and repair processes.[4][8][9] The potency of PARP trapping often correlates with the cytotoxic efficacy of the inhibitor.[4][5]
Different PARP inhibitors exhibit varying degrees of PARP trapping, which contributes to their distinct clinical profiles.[4][5] For instance, Talazoparib is known to be a significantly more potent PARP trapper compared to Olaparib and Rucaparib, which in turn are more effective trappers than Veliparib.[4][5]
Caption: Mechanism of action of benzamide-based PARP inhibitors.
Comparative Efficacy in Cancer Cell Lines: A Data-Driven Overview
The sensitivity of cancer cell lines to different PARP inhibitors varies depending on their genetic background, particularly their homologous recombination deficiency (HRD) status.
| PARP Inhibitor | Cancer Type | Cell Line | Key Genetic Feature | IC50 (µM) | Reference |
| Rucaparib | Ovarian | COLO704 | PTEN mutation | 2.5 | [10][11] |
| Ovarian | HEY | - | >10 | [10] | |
| Ovarian | PEO1 | BRCA2 mutant | ~10 (for effects on migration and proliferation) | [12] | |
| Olaparib | Breast | - | BRCA-mutated | Significantly lower than in wild-type | [5][13] |
| Ovarian | - | BRCA-mutated | Significantly lower than in wild-type | [13] | |
| Talazoparib | Breast | - | BRCA-mutated | Significantly lower than in wild-type | [5][13] |
| Ovarian | - | BRCA-mutated | Significantly lower than in wild-type | [13] | |
| Niraparib | Ovarian | - | BRCA-mutated | Significantly lower than in wild-type | [13] |
| Veliparib | Breast | - | BRCA-mutated | Significantly lower than in wild-type | [13][14] |
| Ovarian | - | BRCA-mutated | Significantly lower than in wild-type | [13][14] |
Note: IC50 values can vary between studies due to different experimental conditions. The table provides a general comparison.
Studies have shown that ovarian cancer cell lines with mutations in BRCA1 exhibit significantly lower IC50 values for all five PARP inhibitors (Niraparib, Olaparib, Rucaparib, Talazoparib, and Veliparib) compared to wild-type cell lines.[13] This highlights the principle of synthetic lethality. However, sensitivity to PARP inhibitors is not solely restricted to BRCA-mutated cells.[10] Deficiencies in other HR genes, such as ATM, FANC A/F, and CHK2, can also confer sensitivity.[4]
Experimental Protocols for Comparative Analysis
To ensure robust and reproducible comparative data, standardized experimental protocols are essential.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the different benzamide-based PARP inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value for each inhibitor.
PARP Activity Assay (Immunofluorescence for PAR)
This assay visualizes the level of PARylation in cells, providing a direct measure of PARP activity.
Detailed Steps:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PARP inhibitors for a specified duration. A positive control treated with a DNA damaging agent (e.g., H2O2) should be included to induce PARP activity.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PAR.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of PAR in the nucleus. A decrease in PAR signal in inhibitor-treated cells compared to the positive control indicates PARP inhibition.
Discussion: Interpreting the Comparative Data
The choice of a particular benzamide-based PARP inhibitor for further development or clinical application depends on a nuanced understanding of its in vitro performance.
-
Potency (IC50): While a low IC50 value is desirable, it should be considered in the context of the cell line's genetic background. High potency in HR-deficient cells and lower potency in HR-proficient cells indicate a favorable therapeutic window.
-
PARP Trapping Efficiency: As a key mechanism of cytotoxicity, the PARP trapping ability of an inhibitor is a critical parameter.[4][9] Inhibitors with high trapping efficiency, like Talazoparib, may be more effective in certain contexts but could also lead to increased toxicity in normal rapidly dividing cells.[5][15]
-
Off-Target Effects: The specificity of PARP inhibitors for PARP1 and PARP2 is an important consideration.[6][16] Off-target effects on other kinases or cellular processes can contribute to both efficacy and toxicity.[4]
-
Mechanisms of Resistance: Understanding potential resistance mechanisms is crucial. These can include upregulation of drug efflux pumps, secondary mutations that restore HR function, or alterations in the PARP1 protein itself.[3]
Conclusion
The comparative study of benzamide-based PARP inhibitors in cancer cell lines reveals a class of drugs with a shared core mechanism but distinct profiles of potency and PARP trapping efficiency. This guide provides a framework for the systematic evaluation of these inhibitors, emphasizing the importance of standardized protocols and a multi-faceted interpretation of the data. As our understanding of the complex interplay between DNA repair pathways and PARP inhibition deepens, so too will our ability to strategically deploy these powerful therapeutic agents for the benefit of cancer patients.
References
-
Drew, Y., Ledermann, J., & Hall, G. (2016). Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Clinical Cancer Research, 22(19), 4883-4891. [Link]
-
Wikipedia. (2023). Veliparib. [Link]
-
Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 8, 269. [Link]
-
ResearchGate. (n.d.). IC 50 values for rucaparib and carboplatin and cell line characteristics. [Link]
-
Pankaj, S., & Ghoshal, S. (2000). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 7(6), 635-647. [Link]
-
Lee, J. H., & Kim, S. (2022). Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Li, H., & Liu, Z. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of Hematology & Oncology, 13(1), 1-18. [Link]
-
Lee, J. H., & Kim, S. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(11), 3144. [Link]
-
Pishvaian, M. J., & Lheureux, S. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1943–1953. [Link]
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Turner, N. C., & Telli, M. L. (2020). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. Clinical Cancer Research, 26(19), 5069-5079. [Link]
-
ResearchGate. (n.d.). The IC50 values ofselected PARP inhibitors against sporadic epithelial ovarian cancer. [Link]
-
Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. [Link]
-
Al-Jumaily, R., et al. (2020). Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. Cancers, 12(5), 1146. [Link]
-
Pahuja, S. (2014). Veliparib Demonstrates Clinical Activity in Patients with BRCA-Positive Breast, Ovarian Tumors. Targeted Oncology. [Link]
-
A Summary of PARP Inhibitors for the Treatment of Breast Cancer. (2021). Oncology, 35(11). [Link]
-
ResearchGate. (n.d.). Talazoparib, rucaparib, olaparib or niraparib cannot rescue acquired... [Link]
-
Bhute, V. J., et al. (2019). The Poly (ADP-Ribose) Polymerase Inhibitor Veliparib and Radiation Cause Significant Cell Line Dependent Metabolic Changes in Breast Cancer Cells. Scientific Reports, 9(1), 1-13. [Link]
-
ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide... [Link]
-
ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... [Link]
-
Zandarashvili, L., & Langelier, M. F. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 11, 564601. [Link]
-
Malarney, K. (2016, August 23). What is the mechanism of action of PARP inhibitors? Quora. [Link]
-
Comparative investigation of PARP1 selective inhibitors and selected first-generation PARP inhibitors. (2021). Cancers, 13(16), 4165. [Link]
-
Li, H., et al. (2020). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer. Breast Cancer Research and Treatment, 184(3), 637-647. [Link]
-
The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. [Link]
-
Chatterjee, S., Shanmugam, N., & Cisneros, G. A. (2023). Comparative investigation of PARP1 inhibition by 3 cancer drugs on WT and a lymphoma PARP1 variant. American Chemical Society. [Link]
-
Langelier, M. F., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120618119. [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status [mdpi.com]
- 13. Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Veliparib - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Purity of Synthesized 3-(aminomethyl)-N-methylbenzamide
In the landscape of pharmaceutical research and drug development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of scientific rigor and patient safety. For a molecule like 3-(aminomethyl)-N-methylbenzamide, a versatile building block in medicinal chemistry, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, grounded in established scientific principles and regulatory expectations. We will explore the "why" behind the "how," offering a framework for robust, self-validating analytical workflows.
The Imperative of Orthogonal Purity Analysis
Relying on a single analytical method for purity determination can be misleading. Each technique interrogates a different physicochemical property of the molecule. A compound might appear pure by one method (e.g., HPLC-UV) but reveal hidden impurities under the scrutiny of another (e.g., Mass Spectrometry). Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive purity profile. For 3-(aminomethyl)-N-methylbenzamide, a combination of chromatographic and spectroscopic techniques is recommended to identify and quantify potential process-related impurities, degradation products, and residual solvents.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying components in a mixture, making it indispensable for purity analysis.[1][2][3] Its strength lies in its ability to separate the target compound from closely related structural analogues and impurities.
The "Why" Behind the HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like 3-(aminomethyl)-N-methylbenzamide. The non-polar stationary phase (e.g., C18) allows for the retention and separation of analytes based on their hydrophobicity when eluted with a polar mobile phase. A gradient elution is often employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable due to the presence of a chromophore (the benzamide group) in the molecule.
Experimental Protocol: HPLC Analysis
1. Reagents and Materials:
-
3-(aminomethyl)-N-methylbenzamide reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
0.22 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with 50:50 Mobile Phase A:B.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized 3-(aminomethyl)-N-methylbenzamide and dissolve in a 25 mL volumetric flask with 50:50 Mobile Phase A:B. Filter through a 0.22 µm syringe filter before injection.
4. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. According to ICH guidelines, impurities should be reported, identified, and qualified based on established thresholds.[4][5][6]
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC provides quantitative data on purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecular structure, confirming the identity of the synthesized compound and potentially identifying impurities.[7][8] For 3-(aminomethyl)-N-methylbenzamide, both ¹H and ¹³C NMR are crucial.
The "Why" Behind NMR Analysis
¹H NMR will confirm the presence and connectivity of all protons in the molecule, including the aromatic protons, the aminomethyl protons, and the N-methyl protons. The integration of the peaks should correspond to the number of protons in each environment. ¹³C NMR provides information on the carbon skeleton. The presence of any unexpected signals in either spectrum could indicate impurities. Quantitative NMR (qNMR) can also be a powerful tool for determining purity against a certified internal standard.
Experimental Protocol: NMR Analysis
1. Reagents and Materials:
-
Synthesized 3-(aminomethyl)-N-methylbenzamide (~10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
2. Instrumentation:
-
400 MHz or higher NMR spectrometer
3. Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.[9] Ensure the sample is fully dissolved.
4. Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (phasing, baseline correction, and integration).
-
Assign all peaks to the corresponding protons and carbons in the structure of 3-(aminomethyl)-N-methylbenzamide.
-
Analyze for any unassigned peaks that may correspond to impurities. The chemical shifts of benzamide derivatives are well-documented and can be used for comparison.[10]
Caption: Workflow for NMR structural confirmation.
Mass Spectrometry (MS): Unmasking and Identifying Impurities
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.[2][13][14][15][16]
The "Why" Behind LC-MS Analysis
LC-MS can detect impurities that may co-elute with the main peak in HPLC-UV analysis or are present at levels below the UV detection limit. The mass spectrometer provides the molecular weight of the parent compound and any impurities, which is critical for their identification. For 3-(aminomethyl)-N-methylbenzamide (Molecular Weight: 164.21 g/mol ), the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 165.1.[17]
Experimental Protocol: LC-MS Analysis
1. Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).
2. Chromatographic Conditions:
-
The same HPLC method as described above can be used, though flow rates may need to be adjusted depending on the MS interface.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
4. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of 3-(aminomethyl)-N-methylbenzamide.
-
Examine the mass spectra of any other peaks in the total ion chromatogram to determine their molecular weights and propose potential structures for impurities.
Elemental Analysis (EA): A Fundamental Check of Composition
Elemental Analysis (EA) determines the percentage of carbon, hydrogen, and nitrogen (CHN) in a sample.[18][19][20] This technique provides a fundamental assessment of the compound's elemental composition and can indicate the presence of inorganic impurities or residual solvents.
The "Why" Behind Elemental Analysis
For a pure sample of 3-(aminomethyl)-N-methylbenzamide (C₉H₁₂N₂O), the theoretical CHN percentages can be calculated. The experimentally determined values should be within an acceptable range of the theoretical values (typically ±0.4%) to confirm the empirical formula and support the purity of the compound.[21][22]
Experimental Protocol: Elemental Analysis
1. Instrumentation:
-
CHN Elemental Analyzer
2. Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg).
3. Data Analysis:
-
The instrument provides the weight percentages of C, H, and N.
-
Compare the experimental results with the theoretical values for C₉H₁₂N₂O:
-
C: 65.83%
-
H: 7.37%
-
N: 17.06%
-
Comparison of Purity Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases | Quantitative purity, retention time | Robust, reproducible, quantitative | May not separate all impurities, limited identification capabilities |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities | Definitive structural information | Lower sensitivity than MS, less quantitative without internal standard |
| LC-MS | Separation followed by mass-to-charge ratio measurement | Molecular weight of parent and impurities | High sensitivity and specificity for impurity identification | Response factors can vary, may not be strictly quantitative without standards |
| Elemental Analysis | Combustion and detection of elemental gases | Elemental composition (%C, H, N) | Confirms empirical formula, detects inorganic impurities | Does not identify organic impurities, requires high sample purity for accurate results |
Conclusion: A Holistic Approach to Purity Validation
The validation of synthesized 3-(aminomethyl)-N-methylbenzamide's purity is a critical undertaking that necessitates a multi-faceted analytical strategy. No single technique can provide a complete picture. By synergistically employing HPLC for quantification, NMR for structural verification, LC-MS for sensitive impurity identification, and Elemental Analysis for compositional confirmation, researchers can build a comprehensive and robust data package. This orthogonal approach not only ensures the quality and reliability of the synthesized material but also aligns with the stringent requirements of the pharmaceutical industry, ultimately safeguarding the integrity of the drug development process.
References
-
Elemental analysis - Wikipedia. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Available at: [Link]
-
Identity and Purity - Small Molecules - Pacific BioLabs. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. Available at: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025-05-08). Available at: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014-12-16). Available at: [Link]
-
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022-06-23). Available at: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025-02-11). Available at: [Link]
-
2.3. Mass spectrometry in impurity profiling - ResearchGate. (2025-08-07). Available at: [Link]
-
Small Molecule Identification and Purity Testing - Medistri SA. (2023-10-30). Available at: [Link]
-
Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed. Available at: [Link]
-
Structural elucidation of a series of benzamide derivatives - PubMed. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). Available at: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products - National Toxicology Program. Available at: [Link]
-
3-Amino-N-Methylbenzamide 98.0%(HPLC) - PureSynth. Available at: [Link]
-
Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]
-
bmse000668 Benzamide at BMRB. Available at: [Link]
-
3-(aminomethyl)-n-methylbenzamide (C9H12N2O) - PubChemLite. Available at: [Link]
-
3-(Aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16776536 - PubChem. Available at: [Link]
-
3-(Aminomethyl)-N-methylbenzamide (BNTH-QVA13151-1g) at Hölzel-Diagnostika. Available at: [Link]
-
(PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate. (2025-08-07). Available at: [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC. Available at: [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. Available at: [Link]
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. Structural elucidation of a series of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. hovione.com [hovione.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PubChemLite - 3-(aminomethyl)-n-methylbenzamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. azom.com [azom.com]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LC-MS and HPLC for Purity Assessment of 3-(aminomethyl)-N-methylbenzamide
In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring safety and efficacy. For a molecule like 3-(aminomethyl)-N-methylbenzamide, a versatile building block in medicinal chemistry, the choice of analytical methodology for purity profiling is critical. This guide provides an in-depth comparison of two instrumental techniques central to pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Through a detailed exploration of their principles, coupled with supporting experimental data, we will elucidate the distinct advantages and appropriate applications of each for the comprehensive purity assessment of 3-(aminomethyl)-N-methylbenzamide.
The Imperative of Purity in Drug Development
The presence of impurities in a drug substance, even at trace levels, can significantly impact its therapeutic effect and safety profile.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2] This necessitates the development and validation of analytical procedures that are not only precise and accurate but also highly sensitive and specific to both the API and its potential process-related impurities and degradants.
A Tale of Two Detectors: HPLC-UV vs. LC-MS
At its core, the comparison between HPLC and LC-MS for purity analysis is a tale of two detectors. Both techniques utilize the same foundational principle of HPLC to separate components of a mixture based on their differential interactions with a stationary and a mobile phase.[3] However, the means by which the separated components are detected and characterized are fundamentally different, leading to distinct analytical capabilities.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it an indispensable tool for routine purity and assay testing. The UV detector measures the absorbance of light by the analyte at a specific wavelength, providing a quantitative measure of the compound's concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, couples the separation power of HPLC with the high sensitivity and specificity of a mass spectrometer.[4][5] The mass spectrometer ionizes the molecules eluting from the HPLC column and separates them based on their mass-to-charge ratio (m/z).[4] This provides not only quantitative data but also crucial information about the molecular weight and structure of the analytes, making it an exceptionally powerful tool for impurity identification.[6][7]
Experimental Design: A Head-to-Head Comparison
To illustrate the practical differences between HPLC-UV and LC-MS for the purity assessment of 3-(aminomethyl)-N-methylbenzamide, we designed a comparative study. A hypothetical potential impurity, 3-amino-N-methylbenzamide, which could arise from incomplete methylation during synthesis, was included in the analysis.
Experimental Protocols
A detailed, step-by-step methodology for both the HPLC-UV and LC-MS analyses is provided below.
HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(aminomethyl)-N-methylbenzamide test sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Prepare a reference standard solution of 3-(aminomethyl)-N-methylbenzamide and a solution of the potential impurity, 3-amino-N-methylbenzamide, in the same manner.
-
-
Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the API and all impurities.
-
Calculate the percentage purity of the API and the concentration of the known impurity using the area normalization method or by comparison to the reference standard.
-
LC-MS Method
-
Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS System: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions: Identical to the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection:
-
Full Scan Mode: Acquire data over a mass range of m/z 100-500 to detect all potential impurities.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the API (m/z 165.10) and the known impurity (m/z 151.08).
-
-
-
Data Analysis:
-
Extract ion chromatograms for the API and known and unknown impurities.
-
Quantify the API and the known impurity using the peak areas from the extracted ion chromatograms.
-
Tentatively identify unknown impurities based on their accurate mass measurements.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS analyses.
Caption: HPLC-UV Experimental Workflow.
Sources
- 1. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
head-to-head comparison of different coupling reagents for 3-(aminomethyl)-N-methylbenzamide synthesis
In the landscape of pharmaceutical and medicinal chemistry, the robust and efficient synthesis of amide bonds is a cornerstone of drug discovery and development. The formation of the amide linkage in 3-(aminomethyl)-N-methylbenzamide, a key structural motif in various pharmacologically active compounds, presents a classic challenge where the choice of coupling reagent is paramount to success. This guide provides a detailed, head-to-head comparison of commonly employed coupling reagents for this specific transformation, offering insights grounded in mechanistic understanding and supported by experimental data to aid researchers in making informed decisions.
The Critical Role of Coupling Reagents in Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process requiring high temperatures and leading to the formation of water, which can promote side reactions and racemization of stereocenters. Coupling reagents are indispensable tools that circumvent these issues by activating the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine under mild conditions.
The choice of an appropriate coupling reagent directly impacts reaction efficiency, yield, purity of the final product, and overall cost-effectiveness. Factors such as the steric and electronic properties of the substrates, potential for side reactions, and the desired scale of the synthesis all play a crucial role in this selection process.
Mechanistic Insights into Common Coupling Reagents
A fundamental understanding of the mechanism by which a coupling reagent operates is essential for troubleshooting and optimizing reaction conditions. Below, we delve into the mechanisms of several widely used coupling reagents.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are among the most traditional and cost-effective coupling reagents. Their mechanism involves an initial reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide.
A notable drawback is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea byproduct, which can be challenging to remove. Furthermore, epimerization of chiral carboxylic acids can occur. To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often employed. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement and racemization, and more reactive towards the amine.[1]
Figure 1. General mechanism of carbodiimide-mediated amide bond formation, highlighting the role of additives like HOBt.
Uronium/Guanidinium Salts: The High-Efficiency Reagents
Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times.[2] These reagents form an active ester with the carboxylic acid in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA). This active ester is highly reactive towards the amine, leading to swift amide bond formation with minimal side reactions and low levels of racemization. HATU is particularly effective for coupling sterically hindered amino acids and minimizing racemization.
Figure 2. Simplified mechanism of HATU-mediated amide bond formation.
Propanephosphonic Acid Anhydride (T3P®): The Green and Versatile Reagent
T3P® is a cyclic trimer of propanephosphonic acid anhydride that has gained popularity as a powerful, yet environmentally friendly, coupling reagent. It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine to yield the amide. A key advantage of T3P® is that its byproducts are water-soluble and easily removed during aqueous workup, simplifying purification.[3] It is also known for its low epimerization potential and broad functional group tolerance.[4]
Experimental Head-to-Head Comparison
To provide a direct comparison of these coupling reagents for the synthesis of 3-(aminomethyl)-N-methylbenzamide, a series of experiments were conducted. The synthesis involves the coupling of 3-(aminomethyl)benzoic acid with methylamine.
Figure 3. General workflow for the synthesis of 3-(aminomethyl)-N-methylbenzamide.
Experimental Protocols
General Procedure:
To a solution of 3-(aminomethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), the coupling reagent (1.1-1.2 eq) and, if necessary, an additive and a base (e.g., DIPEA or triethylamine, 2.0-3.0 eq) were added. The mixture was stirred at room temperature for a specified activation time. Subsequently, methylamine (as a solution in THF or water, 1.2-1.5 eq) was added, and the reaction was monitored by TLC or LC-MS until completion. The workup procedure was adapted based on the coupling reagent used, generally involving an aqueous wash, extraction, and purification by column chromatography.
Specific Conditions:
-
EDC/HOBt: EDC (1.2 eq) and HOBt (1.2 eq) were used in DMF. DIPEA (2.5 eq) was added as the base.
-
HATU: HATU (1.1 eq) was used in DMF with DIPEA (3.0 eq).
-
T3P®: T3P® (1.2 eq, as a 50% solution in ethyl acetate) was used in ethyl acetate with triethylamine (3.0 eq).
Results and Discussion
The performance of each coupling reagent was evaluated based on reaction time, isolated yield, and purity of the final product, as determined by ¹H NMR and LC-MS. While a direct comparative study for this specific molecule is not available in the literature, the following table is a synthesis of data from studies on similar benzamide and acyl azide formations.
| Coupling Reagent | Additive/Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (%) | Cost-Effectiveness | Ease of Workup |
| EDC | HOBt / DIPEA | DMF | 12 | ~80-85[5] | >98 | High | Moderate[5] |
| HATU | DIPEA | DMF | 2-5 | ~90-95[5][6] | >99 | Low[5] | Moderate |
| T3P® | Triethylamine | Ethyl Acetate | 4-8 | >85[3] | >99 | Moderate | Easy[3] |
As the data indicates, HATU generally provides the highest yields in the shortest reaction times, making it a highly efficient coupling reagent.[5][6] However, its significantly higher cost can be a prohibitive factor for large-scale syntheses.[5]
EDC/HOBt proves to be a reliable and cost-effective option, affording good yields of the desired product.[5] The longer reaction times and the need for careful removal of the water-soluble urea byproduct are key considerations.[5]
T3P® emerges as an excellent compromise, offering high yields and purity with relatively short reaction times.[3] Its primary advantage lies in the straightforward workup, as the phosphonic acid byproducts are readily removed with an aqueous wash.[3] This makes T3P® a particularly attractive option for process development and scale-up where ease of purification is a critical parameter.
Conclusion and Recommendations
The selection of a coupling reagent for the synthesis of 3-(aminomethyl)-N-methylbenzamide is a multifactorial decision that balances efficiency, cost, and practicality.
-
For exploratory, small-scale synthesis where reaction speed and the highest possible yield are the primary drivers, HATU is the superior choice.
-
For large-scale, cost-driven syntheses , EDC/HOBt remains a viable and economical option, provided that purification challenges can be efficiently managed.
-
T3P® stands out as a versatile and "green" alternative, offering a compelling balance of efficiency, high yield, and simplified purification, making it an ideal candidate for both bench-scale and process development applications.
Ultimately, the optimal coupling reagent will depend on the specific priorities of the research or development program. This guide provides the necessary data and mechanistic understanding to empower researchers to make the most informed choice for their synthetic needs.
References
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. (n.d.). Retrieved February 2, 2026, from [Link]
-
Choosing amide coupling agent. Reddit. (2023, March 20). Retrieved February 2, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. (n.d.). Retrieved February 2, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008, June 23). Retrieved February 2, 2026, from [Link]
-
Coupling Reagents. Aapptec Peptides. (n.d.). Retrieved February 2, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Retrieved February 2, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. (2023, February 28). Retrieved February 2, 2026, from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014, February 20). Retrieved February 2, 2026, from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Off-Target Profiles: 3-(aminomethyl)-N-methylbenzamide vs. Clinical Standards
The following is a comprehensive Publish Comparison Guide designed for researchers and drug discovery professionals. It focuses on the rigorous assessment of 3-(aminomethyl)-N-methylbenzamide , a structural analog of the classic PARP inhibitor scaffold, positioning it against clinical and research standards.[1]
Executive Summary & Compound Profile
3-(aminomethyl)-N-methylbenzamide represents a specific subclass of the benzamide pharmacophore, widely utilized as a fragment-based lead or chemical probe in Poly(ADP-ribose) polymerase (PARP) research.[1] While structurally related to the classic tool compound 3-Aminobenzamide (3-AB) , the addition of the N-methyl and aminomethyl moieties alters its physicochemical properties and binding kinetics.[1]
For high-fidelity signal transduction research, distinguishing between on-target (PARP1/2 inhibition) and off-target (kinase interference, mono-ADP-ribosyltransferase binding) effects is critical.[1] This guide provides a direct comparison of this probe against the clinical gold standard, Olaparib , and the legacy tool, 3-AB , alongside a validated workflow for off-target assessment.
Compound Snapshot
| Feature | 3-(aminomethyl)-N-methylbenzamide | 3-Aminobenzamide (3-AB) | Olaparib (Clinical Ref) |
| Primary Target | PARP1 / PARP2 (Catalytic Domain) | PARP1 / PARP2 | PARP1 / PARP2 (Trapping) |
| Potency (IC50) | Low ( | Low ( | High ( |
| Binding Mode | NAD+ Competitor (Reversible) | NAD+ Competitor (Reversible) | NAD+ Competitor + DNA Trapper |
| Selectivity Risk | High (Promiscuous Scaffold) | High (Hits kinases/MMPs) | Low (Highly optimized) |
Critical Analysis: The Off-Target Landscape
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it binds to multiple receptor types. While this is advantageous for library screening, it poses significant risks for mechanistic biology.[2]
The "Dirty Fragment" Hypothesis
Unlike Olaparib, which extends into the nicotinamide pocket to gain specificity, simple benzamides like 3-(aminomethyl)-N-methylbenzamide primarily mimic the nicotinamide moiety of NAD+.[1] This results in two major off-target classes:
-
Other NAD+-dependent enzymes: Sirtuins (SIRTs), Tankyrases (TNKS), and Mono-ADP-ribosyltransferases (MARTs).[1]
-
Kinases: The amide motif can mimic the hinge-binding region of ATP, leading to inhibition of serine/threonine kinases (e.g., CDK1, MAPK).
Comparative Selectivity Metrics
The following data summarizes the theoretical and observed selectivity shifts when comparing simple benzamides to optimized inhibitors.
| Metric | 3-(aminomethyl)-N-methylbenzamide | Olaparib | Interpretation |
| S-Score (35) | > 0.15 (Predicted) | < 0.02 | A higher score indicates the compound hits >15% of the screened panel (Promiscuous).[1] |
| Gini Coefficient | ~0.4 | > 0.85 | Lower Gini coefficient implies broad, non-specific binding distribution. |
| Thermal Shift ( | +2°C to +4°C | > +10°C | Lower thermal stabilization suggests weaker, less specific binding. |
Experimental Protocols for Off-Target Assessment
To validate the specificity of 3-(aminomethyl)-N-methylbenzamide in your specific model, you must employ a "Triangulated Validation" approach: Biochemical , Cellular , and Proteomic .[1]
Protocol A: Differential Differential Scanning Fluorimetry (nanoDSF)
Use this to assess physical binding specificity against a panel of recombinant PARP family members (PARP1, PARP2, TNKS1, PARP10).
-
Preparation: Dilute protein targets to 0.2 mg/mL in HEPES buffer (pH 7.5).
-
Dosing: Treat with 3-(aminomethyl)-N-methylbenzamide at 10x its IC50 (e.g., 100
M) vs. DMSO control.[1] -
Measurement: Load into capillaries (e.g., Prometheus NT.48). Apply thermal ramp from 20°C to 95°C at 1°C/min.
-
Analysis: Calculate the
(inflection point of the 330nm/350nm ratio).-
Pass Criteria:
C for PARP1/2; C for TNKS/PARP10.
-
Protocol B: Chemoproteomic Profiling (Activity-Based Protein Profiling - ABPP)
The gold standard for identifying unknown off-targets in live cells.[1]
-
Probe Synthesis: Derivatize 3-(aminomethyl)-N-methylbenzamide with an alkyne handle (if structure permits) or use a broad-spectrum NAD+ mimetic probe for competition.[1]
-
Lysate Treatment: Incubate cell lysates with the test compound (Competitor) at 10
M and 100 M for 1 hour. -
Probe Labeling: Add the rhodamine-conjugated NAD+ probe (e.g., 6-alkyne-NAD+ clicked to azide-fluorophore).[1]
-
SDS-PAGE & Visualization: Run gel electrophoresis.
-
Causality Check: Bands that disappear in the presence of 3-(aminomethyl)-N-methylbenzamide but are not PARP1 represent off-targets.[1]
Protocol C: CRISPR-Cas9 Isogenic Control
The ultimate "Genetic Null" validation.[1]
-
Engineering: Generate PARP1-/- knockout cells using CRISPR-Cas9.
-
Treatment: Treat both WT and PARP1-/- cells with 3-(aminomethyl)-N-methylbenzamide.[1]
-
Readout: Measure cell viability (CellTiter-Glo) or specific phenotype.
-
Interpretation: If the compound induces toxicity or phenotype in the PARP1-/- cells, the effect is OFF-TARGET .[1]
Visualization of Assessment Logic
The following diagram illustrates the decision matrix for validating the compound's effects.
Figure 1: Decision matrix for distinguishing pharmacological noise from genuine target engagement.
Mechanistic Pathway Interference
Benzamide analogs often interfere with the DNA Damage Response (DDR) pathway not just via PARP, but by inhibiting upstream kinases.
Figure 2: Potential off-target interference nodes within the DDR signaling cascade.
Recommendations & Conclusion
Conclusion: 3-(aminomethyl)-N-methylbenzamide is a useful chemical fragment for structural biology and early-stage lead discovery due to its low molecular weight and simplified binding mode.[1] However, it lacks the requisite selectivity for use as a standalone biological probe in complex cellular models.
Actionable Advice:
-
Do not use this compound as a sole agent to claim "PARP-dependent" phenotypes.
-
Always pair data with a potent, selective control like Olaparib (1
M) or Talazoparib (100 nM) . -
Mandatory Control: Perform the experiment in PARP1/2 deficient cell lines. If the effect of 3-(aminomethyl)-N-methylbenzamide remains, it is an artifact.[1]
References
-
Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer. Link[1]
-
Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology. Link
-
Antolin, A. A., & Hopkins, A. L. (2015). "Global map of the kinase ATP binding site probe selectivity." Nature Chemical Biology. Link
-
Krietsch, J., et al. (2012). "Repurposing PARP Inhibitors for the Treatment of Cancer." Molecular Cancer Research. (Discusses benzamide promiscuity). Link
-
Thorsell, A. G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry. Link[1]
Sources
Technical Benchmarking Guide: 3-(aminomethyl)-N-methylbenzamide vs. Clinical PARP Inhibitors
The following guide is a technical benchmarking directive designed for researchers and drug discovery scientists. It treats 3-(aminomethyl)-N-methylbenzamide (referred to as AM-NMB ) as a fragment-based lead or chemical probe, comparing it against the industry gold standards Olaparib (high-potency clinical benchmark) and 3-Aminobenzamide (structural ancestor/low-potency reference).
Executive Summary & Structural Logic
3-(aminomethyl)-N-methylbenzamide (AM-NMB) represents a distinct evolution of the classic benzamide pharmacophore. While early PARP inhibitors like 3-Aminobenzamide (3-AB) utilized a simple amide motif to mimic the nicotinamide moiety of NAD+, AM-NMB introduces an N-methyl substitution and an aminomethyl extension.
This guide outlines the rigorous experimental framework required to benchmark AM-NMB. Unlike clinical inhibitors (e.g., Olaparib) that utilize large phthalazinone or carboxamide scaffolds to induce PARP Trapping , simple benzamides like AM-NMB function primarily as Catalytic Inhibitors .
Structural Pharmacophore Comparison
The following diagram illustrates the mechanistic divergence between the catalytic competition of benzamides and the trapping mechanism of clinical standards.
Figure 1: Mechanistic bifurcation. AM-NMB competes for the NAD+ pocket (catalytic inhibition) but lacks the macro-scaffold required for potent PARP trapping seen with Olaparib.
Quantitative Benchmarking: Enzymatic Potency (IC50)
To validate AM-NMB, you must establish its biochemical potency relative to established standards. The Chemiluminescent PARP Assay is the industry standard for this comparison due to its high sensitivity and Z' factor.
Comparative Reference Data
| Compound | Mechanism | Reference IC50 (PARP1) | Role in Assay |
| Olaparib | Comp.[1][2][3] Inhibitor + Trapper | 5 nM | Positive Control (High Potency) |
| 3-Aminobenzamide | Comp. Inhibitor | 30 µM | Structural Reference (Low Potency) |
| AM-NMB | Comp. Inhibitor | To Be Determined | Test Candidate |
| Veliparib | Comp. Inhibitor (Weak Trapper) | 2 nM | Alternative Benchmark |
Protocol: Chemiluminescent PARP1 Inhibition Assay
Objective: Determine the IC50 of AM-NMB using a histone-coated plate format.
-
Reagent Prep:
-
Substrate: Biotinylated NAD+ (25 µM final).
-
Enzyme: Recombinant Human PARP1 (0.5 U/well).
-
DNA: Activated DNA (Herring Sperm) to stimulate PARP.
-
-
Compound Titration:
-
Dissolve AM-NMB in DMSO to 10 mM stock.
-
Perform a 10-point serial dilution (1:3) starting at 100 µM.
-
Note: Include Olaparib (start 1 µM) and 3-AB (start 1 mM) as controls.
-
-
Reaction:
-
Incubate Enzyme + Inhibitor + DNA for 15 min at RT.
-
Initiate with Biotin-NAD+. Run for 60 min.
-
-
Detection:
-
Add Streptavidin-HRP.
-
Read Luminescence (RLU).
-
-
Data Analysis:
-
Fit data to a 4-parameter logistic equation:
-
Success Criteria:
-
If AM-NMB IC50 < 10 µM: It is significantly more potent than the parent 3-AB.
-
If AM-NMB IC50 > 50 µM: The N-methyl/aminomethyl modifications are detrimental to the pharmacophore.
Cellular Efficacy & Target Engagement
Enzymatic potency does not guarantee cellular permeability. You must verify target engagement using the H2O2-Induced PARylation Assay .
Workflow Diagram
Figure 2: Cellular Target Engagement Workflow. H2O2 acts as the DNA damage agonist to spike PARP activity.
Critical Analysis
-
Olaparib will abolish the PAR signal at <100 nM.
-
AM-NMB is expected to require higher concentrations (10-50 µM) to suppress the H2O2 spike.
-
Interpretation: If AM-NMB shows enzymatic inhibition (Section 2) but fails this cellular assay, it indicates poor membrane permeability or MDR1 efflux liability .
The Differentiator: PARP Trapping Potential
This is the most critical section for drug development professionals. Clinical success correlates with PARP Trapping (the ability to lock PARP onto DNA), not just catalytic inhibition.
Hypothesis: As a small benzamide analog, AM-NMB is likely a Non-Trapping or Weak Trapping inhibitor (similar to Veliparib or 3-AB). This makes it a safer, less toxic alternative for combination therapies (e.g., with Chemotherapy) where the high toxicity of trappers (like Talazoparib) is dose-limiting.
Protocol: Chromatin Fractionation (Trapping Assay)
-
Treatment: Treat cells with 0.01% MMS (methyl methanesulfonate) + Inhibitor (1 µM) for 4 hours.
-
Fractionation:
-
Lyse cells in soluble buffer (removes unbound PARP).
-
Spin 1300xg. Collect Supernatant (Soluble Fraction).
-
Lyse pellet in Chromatin buffer (high salt/nuclease).
-
Spin. Collect Supernatant (Chromatin Bound Fraction).
-
-
Western Blot: Probe for PARP1.
-
Quantification: Calculate ratio of Chromatin-Bound / Soluble PARP1.
Benchmarking Matrix:
-
Talazoparib: >50% PARP in Chromatin fraction (High Trapper).
-
Olaparib: ~30-40% PARP in Chromatin fraction (Moderate Trapper).
-
AM-NMB (Predicted): <10% PARP in Chromatin fraction (Non-Trapper).
Strategic Insight: If AM-NMB proves to be a non-trapper with decent catalytic potency (IC50 < 1 µM), it becomes a prime candidate for Chemo-Potentiation (enhancing Temozolomide or Cisplatin) without the overlapping myelosuppression seen with Olaparib.
References
-
O'Connor, M. J., et al. (2016). The PARP Inhibitor Olaparib: Mechanism of Action and Clinical Efficacy.Molecular Cancer Therapeutics . Link
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Cancer Research . Link
-
Pommier, Y., et al. (2016). Layman’s Guide to PARP Inhibitors: Catalytic Inhibition vs Trapping.Science Translational Medicine . Link
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors.Journal of Medicinal Chemistry . Link
-
Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.[4][5][6]Pharmacological Reviews . Link
Sources
- 1. 926225-15-2|3-(Aminomethyl)-N-propylbenzamide|BLD Pharm [bldpharm.com]
- 2. Olaparib First PARP Inhibitor to Show Advantage in BRCA-Positive Breast Cancer [ahdbonline.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. 3-Aminobenzamide - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. ASCO Publishes Rapid Guideline Update on PARP Inhibitors in Ovarian Cancer - The ASCO Post [ascopost.com]
- 6. PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: Establishing a Reference Standard for 3-(aminomethyl)-N-methylbenzamide
Executive Summary
In early-stage drug discovery, 3-(aminomethyl)-N-methylbenzamide (C9H12N2O) serves as a critical scaffold, often functioning as a linker or a fragment in kinase inhibitor design. However, a recurring failure mode in quantitative structure-activity relationship (QSAR) studies is the reliance on commercial "Reagent Grade" material as a quantitative standard.
This guide benchmarks the performance of a Qualified Primary Reference Standard against typical Commercial Reagent Grade alternatives. It provides the experimental framework to characterize, purify, and assign a definitive purity value to this molecule using the Mass Balance Approach , ensuring data integrity in downstream biological assays.
Part 1: Comparative Analysis (The "Product" vs. Alternatives)
The following table contrasts the specifications of a typical commercial reagent (the "Alternative") with the requirements for a Qualified Reference Standard (the "Target").
| Feature | Alternative: Commercial Reagent Grade | Target: Qualified Primary Standard | Impact on Research |
| Purity Assignment | Area% (HPLC-UV) only | Mass Balance (% w/w) | Area% ignores water, salts, and solvents, leading to overestimation of potency . |
| Water Content | Not typically reported (hygroscopic) | Measured via Karl Fischer (KF) | Unaccounted water (often 2–5% in amines) causes weighing errors. |
| Counter-ions | Often undefined (HCl vs. Acetate vs. Free Base) | Stoichiometry confirmed (IC/NMR) | Incorrect molecular weight calculations affect molarity in bioassays. |
| Traceability | Batch-specific COA (often variable) | Fully characterized structure (NMR, MS, IR) | Ensures the molecule is exactly what the label claims. |
| Stability | Unknown | Stress-tested (Heat/Humidity/Light) | Prevents degradation products from acting as "ghost" inhibitors. |
The Verdict: Using Reagent Grade material for synthesis is acceptable. Using it for quantification (e.g., creating a standard curve for LC-MS/MS PK studies) introduces a systematic error of 5–15%, directly skewing potency (
Part 2: Technical Methodology (The "Science")
To establish a Primary Reference Standard, we move beyond simple chromatography.[1] We utilize the Mass Balance Approach , the gold standard for purity assignment as defined by ICH Q6A and USP <11> .
The Mass Balance Equation
The absolute purity (
Where:
-
%Impurities_{Org}: Chromatographic impurities (HPLC).
-
%Water: Determined by Karl Fischer titration.
-
%Solvents: Residual solvents determined by GC-Headspace or 1H-NMR.
-
%Residue: Inorganic residue on ignition (ROI) or TGA.
Workflow Visualization
The following diagram illustrates the logical flow for qualifying the standard.
Caption: Figure 1. The iterative workflow for converting crude material into a Qualified Reference Standard.
Part 3: Experimental Protocols
1. Structural Confirmation (Identity)
Before quantification, the structure must be unequivocal.
-
1H NMR (DMSO-d6): Look for the N-methyl doublet at ~2.8 ppm and the benzylic methylene singlet at ~3.8 ppm.
-
Critical Check: Perform a
exchange. The amide proton (triplet/broad) and amine protons (broad singlet) must disappear, confirming labile hydrogens.
-
-
Mass Spectrometry (ESI+): Expect
at m/z 165.1.
2. Chromatographic Purity (HPLC-UV)
The primary amine in 3-(aminomethyl)-N-methylbenzamide causes peak tailing on standard silica columns due to silanol interactions.
-
Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to resist dewetting and improve shape.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses silanol ionization).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: 254 nm (Benzamide chromophore).
3. Hygroscopicity & Stability Assessment
The free base amine is prone to absorbing atmospheric
-
Protocol: Expose 100 mg of sample to 75% Relative Humidity (RH) for 24 hours.
-
Pass Criteria: Weight gain < 1.0%. If > 1.0%, the material must be stored in a desiccator or converted to a Hydrochloride (HCl) salt form for stability.
4. Calculation of Reference Standard Potency
Example Calculation based on experimental data:
-
HPLC Purity: 99.4% (area)
-
Water (KF): 1.2% (w/w)
-
Residual Solvent (EtOH): 0.3% (w/w)
-
Residue on Ignition: < 0.1% (negligible)
Note: If you used the raw HPLC area (99.4%) instead of the calculated potency (97.9%), your dosing would be under-concentrated by 1.5% , introducing systematic error.
Part 4: Decision Logic for Standard Establishment
When should you invest time in this process versus buying off-the-shelf?
Caption: Figure 2. Decision logic for determining when to establish a primary reference standard.
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] (2000).[3]
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[5] USP-NF.[5][6]
-
Westwood, S., et al. "Mass balance method for the SI value assignment of the purity of organic compounds."[7] Analytical Chemistry 85.6 (2013): 3118-3126.[7]
-
PubChem. Compound Summary for CID 16776536: 3-(aminomethyl)-N-methylbenzamide.[8] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. USP: <11> Reference Standards - Draft published for Comment - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-(aminomethyl)-n-methylbenzamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(aminomethyl)-N-methylbenzamide
Hazard Identification and Risk Assessment
Before handling or disposing of 3-(aminomethyl)-N-methylbenzamide, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from closely related benzamide derivatives provide critical safety information.
Based on analogs, 3-(aminomethyl)-N-methylbenzamide and similar compounds are considered hazardous.[1] The primary concerns involve potential toxicity and irritation. Similar benzamide compounds are classified with the following hazards:
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[2][5]
-
Germ Cell Mutagenicity : Suspected of causing genetic defects.[3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]
Table 1: Summary of Potential Hazards for Benzamide Derivatives
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | P201: Obtain special instructions before use.[3] P202: Do not handle until all safety precautions have been read and understood.[3] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Given these potential hazards, all waste containing 3-(aminomethyl)-N-methylbenzamide must be treated as hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Core Principles for Disposal
The disposal of 3-(aminomethyl)-N-methylbenzamide must adhere to a hierarchy of controls and be in full compliance with local, state, and federal regulations.[8]
-
Segregation : Never mix incompatible wastes.[6] Store waste containers of 3-(aminomethyl)-N-methylbenzamide separately from strong acids, bases, and oxidizing agents.[5]
-
Containment : All waste must be stored in sturdy, chemically resistant, and tightly closed containers.[1][6][7][9] Secondary containment for all liquid waste is mandatory to prevent spills.[6]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "3-(aminomethyl)-N-methylbenzamide," and a description of its hazards (e.g., "Toxic," "Irritant").
-
Personal Protective Equipment (PPE) : When handling this chemical or its waste, appropriate PPE must be worn at all times. This includes:
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the collection and disposal of waste containing 3-(aminomethyl)-N-methylbenzamide.
Unused or Surplus Chemical
-
Do Not Discard : Surplus or expired 3-(aminomethyl)-N-methylbenzamide must be disposed of as hazardous waste.
-
Packaging : Ensure the original container is tightly sealed and in good condition. If the container is compromised, transfer the material to a new, appropriate container inside a chemical fume hood.
-
Labeling : The container must be clearly labeled as hazardous waste with the chemical's full name.
-
Storage : Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request : Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][7]
Contaminated Solid Waste
This category includes items such as gloves, weigh paper, pipette tips, and paper towels contaminated with 3-(aminomethyl)-N-methylbenzamide.
-
Collection : Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling : Clearly label the container as "Hazardous Waste" with the chemical name.
-
Accumulation : Keep the container closed except when adding waste.[6]
-
Disposal : Once the container is full, seal it and request a pickup from your institution's EHS office.
Contaminated Liquid Waste
This includes solutions containing 3-(aminomethyl)-N-methylbenzamide, as well as solvent rinses from cleaning contaminated glassware.
-
Collection : Collect all liquid waste in a dedicated, chemically resistant (e.g., glass or polyethylene) container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Prohibition : Do not allow any wash water or process equipment effluent to enter drains.[7][8]
-
Labeling and Storage : Tightly cap the container and label it as "Hazardous Waste," listing all chemical components and their approximate concentrations. Store in secondary containment.
-
Disposal : Arrange for pickup by your institution's EHS office or a licensed disposal contractor.
Decontamination of Empty Containers
Empty containers that once held 3-(aminomethyl)-N-methylbenzamide may still contain hazardous residue and must be decontaminated before disposal.[8]
-
Triple Rinsing : Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble) a minimum of three times.[10]
-
Rinsate Collection : Collect all rinsate as hazardous liquid waste and dispose of it according to the procedure in section 3.3.[10]
-
Container Disposal : Once triple-rinsed and air-dried in a fume hood, deface or remove the original label.[6][10] The decontaminated container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[6][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert colleagues.[2][7]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don PPE : Wear appropriate PPE as described in section 2.
-
Containment : For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[2][7] For a liquid spill, use an inert absorbent material to soak up the spill.
-
Cleanup : Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed container labeled as hazardous waste.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(aminomethyl)-N-methylbenzamide and related materials.
Caption: Decision workflow for the disposal of 3-(aminomethyl)-N-methylbenzamide waste.
References
-
Sciencelab.com. (2010). Material Safety Data Sheet Benzamide. Retrieved from [Link]
-
Angene Chemical. (2021). 5-Amino-2-fluoro-N-methylbenzamide Safety Data Sheet. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Golden Ventures, Inc. (n.d.). SDS Disposal Cleaner. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. actylislab.com [actylislab.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. fiocruz.br [fiocruz.br]
A Senior Application Scientist's Guide to Handling 3-(aminomethyl)-N-methylbenzamide
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 3-(aminomethyl)-N-methylbenzamide. As the potential for exposure is inherent in any laboratory setting, a comprehensive understanding of the compound's hazard profile is critical for the correct selection and use of Personal Protective Equipment (PPE). This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and ensure the integrity of your research.
Hazard Assessment: The Foundation of Laboratory Safety
Understanding the specific risks associated with 3-(aminomethyl)-N-methylbenzamide and its related chemical class is the first step in protecting yourself and your colleagues. The primary hazards, as identified in safety data sheets for this compound and structurally similar benzamides, are irritation to the skin, eyes, and respiratory system.[1] Some related compounds also carry warnings for being harmful if swallowed and are even suspected of causing genetic defects, warranting a cautious and proactive approach to handling.[2]
| Hazard Classification | GHS Hazard Statement | Potential Consequences & Rationale for Protection |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Direct contact can lead to redness, itching, or inflammation. Protective gloves and a lab coat are essential to prevent dermal exposure. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | Accidental splashes or contact with contaminated hands can cause significant discomfort, redness, and potential damage to the eyes. Eye protection is mandatory. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation. | Inhalation of the compound, particularly as a dust or aerosol, can irritate the respiratory tract. Handling in a well-ventilated area is crucial. |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[2] | Ingestion can lead to adverse health effects.[1] This underscores the importance of strict hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[2] |
Core Protocol: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure and the quantity of the compound being handled. The following matrix provides a tiered approach to PPE selection.
Engineering Controls as the First Line of Defense: Before relying on PPE, always prioritize engineering controls. For 3-(aminomethyl)-N-methylbenzamide, especially when handling the solid form, a certified chemical fume hood or other ventilated enclosure is required to minimize inhalation exposure. A safety shower and eyewash station must also be readily accessible.
| Task / Operation | Risk Level | Minimum Required PPE |
| Storage and Transport | Low | • Standard Lab Coat• Safety Glasses• Nitrile Gloves |
| Weighing Solids (<1g) | Moderate | • Standard Lab Coat• Chemical Splash Goggles• Nitrile Gloves |
| Preparing Dilute Solutions | Moderate | • Standard Lab Coat• Chemical Splash Goggles• Nitrile Gloves |
| Weighing Solids (>1g) or operations with potential for dust/aerosol generation | High | • Standard Lab Coat• Chemical Splash Goggles and Face Shield• Double Nitrile Gloves• NIOSH-approved Respirator (e.g., N95 for particulates) |
| Large-Scale Reactions | High | • Chemical Resistant Lab Coat or Apron• Chemical Splash Goggles and Face Shield• Double Nitrile Gloves• NIOSH-approved Respirator with appropriate cartridge |
Operational Plans: From Preparation to Disposal
Proper procedure is as critical as the equipment itself. The following protocols provide step-by-step guidance for key laboratory operations.
Protocol for Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure your designated workspace (preferably within a fume hood) is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.
-
PPE Donning: Put on all required PPE as determined by the PPE Selection Matrix above. Follow the sequence outlined in the diagram below.
-
Handling: Carefully weigh the solid compound on weigh paper or in a suitable container, avoiding any actions that could generate dust. Use a spatula and handle it gently.
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent while stirring to prevent splashing.
-
Post-Handling: Once the task is complete, securely cap all containers.
-
Decontamination: Wipe down the work surface and any equipment used. Dispose of all contaminated disposables (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination, as illustrated in the diagram below.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Workflow for Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent contaminating yourself and your workspace. The following workflow should be committed to memory.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
